Cyclandelate
Description
Propriétés
IUPAC Name |
(3,3,5-trimethylcyclohexyl) 2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-12-9-14(11-17(2,3)10-12)20-16(19)15(18)13-7-5-4-6-8-13/h4-8,12,14-15,18H,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHCOOQXZCIUNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022862 | |
| Record name | Cyclandelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cyclandelate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
192-194 °C @ 14 MM HG | |
| Record name | Cyclandelate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04838 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYCLANDELATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
PRACTICALLY INSOL IN WATER; SOL IN LIPOIDS & THEIR SOLVENTS, FREELY SOL IN PETROLEUM ETHER, ETHANOL; SOL IN DIETHYL ETHER, ACETONE, 9.97e-02 g/L | |
| Record name | CYCLANDELATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyclandelate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
CRYSTALS | |
CAS No. |
456-59-7 | |
| Record name | Cyclandelate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=456-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclandelate [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclandelate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04838 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | cyclandelate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758910 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, .alpha.-hydroxy-, 3,3,5-trimethylcyclohexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclandelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclandelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLANDELATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4139O1OAY2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYCLANDELATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyclandelate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
50-53, 50-53 °C, 56 °C | |
| Record name | Cyclandelate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04838 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYCLANDELATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyclandelate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Action of Cyclandelate in Vascular Smooth Muscle Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclandelate is a vasodilator agent that has been used in the management of peripheral and cerebral vascular disorders. Its therapeutic effect is primarily attributed to its direct action on vascular smooth muscle cells (VSMCs), leading to vasodation and increased blood flow. This technical guide provides a comprehensive overview of the core mechanisms underlying the action of this compound on VSMCs, with a focus on its molecular targets and signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacology.
Primary Mechanism of Action: A Multi-faceted Approach
This compound exerts its vasodilatory effects through a combination of mechanisms, primarily centered on the modulation of intracellular calcium levels and cyclic nucleotide signaling in VSMCs. The two principal proposed mechanisms are:
-
Calcium Channel Antagonism: this compound is believed to act as a calcium channel blocker, directly inhibiting the influx of extracellular calcium into VSMCs.
-
Phosphodiesterase (PDE) Inhibition: There is evidence to suggest that this compound, similar to papaverine, may inhibit phosphodiesterases, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.
These mechanisms ultimately lead to a decrease in the phosphorylation of myosin light chains, resulting in the relaxation of vascular smooth muscle and vasodilation.
Calcium Channel Antagonism
The contraction of vascular smooth muscle is critically dependent on an increase in intracellular calcium concentration ([Ca²⁺]i). This increase is mediated by the influx of extracellular Ca²⁺ through voltage-gated L-type calcium channels and release from intracellular stores. This compound is proposed to directly inhibit these L-type calcium channels.
Quantitative Data
While specific dose-response curves and IC50 values for this compound's inhibition of L-type calcium channels in VSMCs are not extensively reported in publicly available literature, one study has quantified the binding affinity of this compound to calcium channel sites in rat cerebral cortex membranes.
| Compound | Dissociation Constant (Kd) | Inhibition of ³H-nitrendipine binding |
| This compound | 7.1 ± 1.4 x 10⁻⁵ mol/L | 35% at 2 x 10⁻⁴ mol/L |
Table 1: Binding Affinity of this compound to Calcium Channel Sites.
This data suggests a direct interaction of this compound with calcium channel binding sites, supporting its role as a calcium antagonist.
Signaling Pathway
Cyclandelate as a Calcium Channel Antagonist in Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclandelate, a compound historically classified as a vasodilator, exerts its physiological effects primarily through the modulation of calcium influx. While its actions on vascular smooth muscle are well-documented, its specific interactions with neuronal calcium channels present an area of significant interest for neuropharmacology and drug development, particularly in the context of cerebrovascular and neurodegenerative disorders. This technical guide provides a comprehensive overview of the current understanding of this compound as a neuronal calcium channel antagonist, details the experimental protocols necessary for its further characterization, and visualizes the potential signaling pathways and experimental workflows. The available data points towards this compound acting as a blocker of L-type voltage-gated calcium channels in neuronal tissue, though with a lower affinity than established dihydropyridine antagonists.
Mechanism of Action at the Neuronal Level
The principal mechanism of action for this compound is the inhibition of calcium ion (Ca²⁺) influx into cells.[1][2] In the central nervous system, this is believed to occur through the blockade of voltage-gated calcium channels (VGCCs) on neuronal membranes.[3] The influx of calcium through these channels is a critical step in a multitude of neuronal processes, including neurotransmitter release, action potential propagation, and the activation of intracellular signaling cascades that regulate gene expression and synaptic plasticity.[4]
Evidence suggests that this compound interacts with L-type voltage-gated calcium channels (L-VGCCs). This is supported by radioligand binding assays in rat cerebral cortex membranes, where this compound was shown to compete with ³H-nitrendipine, a classic L-type channel blocker.[5] By blocking these channels, this compound reduces the depolarization-induced influx of Ca²⁺ into neurons. This reduction in intracellular calcium concentration is the primary event through which this compound is hypothesized to exert its neuropharmacological effects, which may include neuroprotection in ischemic conditions by mitigating calcium-dependent excitotoxicity.
Quantitative Data: Binding Affinity for Neuronal Calcium Channels
To date, quantitative functional data such as IC₅₀ values from electrophysiological or calcium imaging studies on this compound in neurons are not extensively available in peer-reviewed literature. However, binding affinity data provides valuable insight into its interaction with neuronal L-type calcium channels. The following table summarizes the dissociation constants (Kd) for this compound and its metabolites at the ³H-nitrendipine binding site in rat cerebral cortex membranes, with known calcium channel blockers for comparison.
| Compound | Dissociation Constant (Kd) (mol/L) | Notes | Reference |
| This compound | 7.1 ± 1.4 x 10⁻⁵ | 35% inhibition of ³H-nitrendipine binding at 2 x 10⁻⁴ mol/L. | |
| This compound Alcohol | 1.7 ± 0.1 x 10⁻⁴ | Maximal 70% inhibition of ³H-nitrendipine binding. | |
| This compound Acid | Inactive | - | |
| Nifedipine | 2.6 ± 0.3 x 10⁻⁹ | 68% inhibition of ³H-nitrendipine binding. | |
| d-cis Diltiazem | 1.1 ± 0.1 x 10⁻⁷ | 39% enhancement of ³H-nitrendipine binding. | |
| (±)-Verapamil | 1.4 ± 0.4 x 10⁻⁷ and 5.3 ± 1.7 x 10⁻⁴ | Biphasic inhibition (38% and 62% respectively). |
Experimental Protocols
To further elucidate the specific effects of this compound on neuronal calcium channels, the following detailed experimental protocols are recommended.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to directly measure the effect of this compound on voltage-gated calcium currents in cultured neurons.
1. Cell Preparation:
- Culture primary neurons (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line (e.g., SH-SY5Y, N1E-115) on glass coverslips.
- Use neurons between 7-14 days in vitro for mature channel expression.
2. Solutions:
- External Solution (in mM): 110 NaCl, 20 BaCl₂ (as charge carrier to increase current amplitude and reduce calcium-dependent inactivation), 10 HEPES, 10 Glucose, 1 MgCl₂, 5 KCl, 0.001 Tetrodotoxin (to block voltage-gated sodium channels). Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 120 CsCl (to block potassium channels), 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
3. Recording Procedure:
- Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.
- Continuously perfuse the chamber with the external solution.
- Pull recording micropipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.
- Approach a neuron with the micropipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
- Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
- Switch the amplifier to voltage-clamp mode. Hold the neuron at a membrane potential of -80 mV.
- Apply a series of depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments for 200 ms) to elicit calcium channel currents.
- After establishing a stable baseline recording, perfuse the chamber with the external solution containing various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 500 µM).
- Record the calcium currents at each concentration to determine the dose-dependent inhibitory effect.
4. Data Analysis:
- Measure the peak inward current at each voltage step before and after drug application.
- Construct a current-voltage (I-V) plot.
- Generate a dose-response curve by plotting the percentage of current inhibition against the logarithm of the this compound concentration.
- Fit the dose-response curve with the Hill equation to determine the IC₅₀ value.
Protocol 2: Ratiometric Calcium Imaging
This protocol measures changes in intracellular calcium concentration in response to neuronal depolarization and the modulatory effect of this compound.
1. Cell Preparation and Dye Loading:
- Culture neurons on glass-bottom dishes as described above.
- Prepare a loading solution of a ratiometric calcium indicator dye (e.g., 5 µM Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) with 0.02% Pluronic F-127.
- Incubate the neurons with the loading solution for 30-45 minutes at 37°C in the dark.
- Wash the cells with the physiological salt solution to remove excess dye and allow for de-esterification for at least 20 minutes before imaging.
2. Imaging Procedure:
- Mount the dish on an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2), a dichroic mirror, an emission filter (e.g., 510 nm), and a sensitive camera.
- Select a field of view with healthy neurons.
- Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.
- Induce neuronal depolarization and calcium influx by perfusing a high-potassium solution (e.g., 50 mM KCl).
- Record the change in fluorescence intensity at both excitation wavelengths.
- After washing out the high-potassium solution and allowing the signal to return to baseline, incubate the cells with a desired concentration of this compound for a predetermined time.
- Repeat the high-potassium stimulation in the presence of this compound and record the fluorescence changes.
3. Data Analysis:
- Calculate the ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) for each time point.
- The ratio value is proportional to the intracellular calcium concentration.
- Quantify the peak change in the fluorescence ratio upon depolarization in the absence and presence of this compound.
- Calculate the percentage inhibition of the calcium response by this compound.
- Perform these experiments with a range of this compound concentrations to generate a dose-response curve and determine the IC₅₀.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action, downstream signaling effects, and an experimental workflow for studying this compound in neurons.
Caption: Proposed mechanism of this compound action on a neuronal L-type calcium channel.
Caption: Hypothetical downstream signaling effects of reduced neuronal calcium influx.
Caption: Experimental workflow for characterizing this compound's effects on neurons.
Conclusion and Future Directions
The existing evidence strongly suggests that this compound functions as a calcium channel modulator, with a likely interaction at L-type VGCCs in neurons. However, its potency appears to be significantly lower than that of established calcium channel blockers like nifedipine. The lack of comprehensive functional data underscores a critical gap in our understanding of its neuropharmacological profile.
Future research should prioritize the execution of detailed electrophysiological and calcium imaging studies, as outlined in this guide, to quantify the inhibitory effects of this compound on various neuronal calcium channel subtypes (L, T, N, P/Q, and R-types). Such studies will be instrumental in defining its selectivity and potency. Furthermore, investigating the downstream consequences of this compound-mediated calcium channel blockade on neuronal signaling pathways, such as CREB phosphorylation and immediate-early gene expression, will provide deeper insights into its potential as a neuroprotective agent and guide the development of novel therapeutics for neurological disorders.
References
- 1. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium regulation of neuronal gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole-Cell Patch-Clamp Recording of Voltage-Sensitive Ca2+ Channel Currents in Single Cells: Heterologous Expression Systems and Neurones | Springer Nature Experiments [experiments.springernature.com]
- 4. Neuronal calcium signaling: function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as a calcium modulating agent in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacological Profile: Cyclandelate vs. Papaverine
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of the pharmacological profiles of two vasoactive compounds, Cyclandelate and Papaverine. While both agents induce smooth muscle relaxation and are classified as vasodilators, their core mechanisms of action, pharmacokinetic properties, and broader physiological effects exhibit significant differences. This document delves into their distinct molecular targets—voltage-gated calcium channels for this compound and phosphodiesterases for Papaverine—supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
Vasodilator drugs are a cornerstone in the management of various circulatory disorders characterized by reduced blood flow. Among these, this compound and Papaverine have been utilized for their ability to relax vascular smooth muscle. This compound is a synthetic compound developed for its vasodilatory properties and is primarily recognized for its effects on calcium modulation.[1] Papaverine, an opium alkaloid, is a non-narcotic agent known for its potent, direct-acting smooth muscle relaxant and antispasmodic effects.[2][3] This guide aims to provide a detailed, side-by-side comparison of their pharmacological profiles, highlighting the key distinctions that govern their therapeutic applications and potential for future drug development.
Mechanism of Action
The primary distinction between this compound and Papaverine lies in their molecular mechanisms for inducing vasodilation. This compound acts as a calcium channel antagonist, while Papaverine's principal mechanism is the inhibition of phosphodiesterase enzymes.
This compound: Calcium Channel Modulation
This compound exerts its vasodilatory effect by directly acting on vascular smooth muscle.[4][5] The core mechanism is the inhibition of calcium ion influx through voltage-dependent L-type calcium channels. By blocking these channels, this compound reduces the intracellular concentration of free Ca²⁺, which is a critical trigger for the contraction of smooth muscle cells. This reduction in intracellular calcium leads to muscle relaxation and subsequent vasodilation.
Beyond vasodilation, this compound's calcium modulating properties contribute to other clinically relevant effects, including:
-
Improved Blood Rheology: It helps maintain red blood cell deformability.
-
Inhibition of Platelet Aggregation: By interfering with calcium-dependent pathways, this compound can inhibit platelet aggregation induced by various agonists.
Papaverine: Phosphodiesterase Inhibition
Papaverine is a non-xanthine, non-selective phosphodiesterase (PDE) inhibitor. PDEs are enzymes that degrade cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, Papaverine increases the intracellular levels of both cAMP and cGMP in smooth muscle cells.
-
Increased cGMP: Leads to the activation of protein kinase G (PKG), which in turn promotes muscle relaxation by decreasing intracellular Ca²⁺ levels and dephosphorylating the myosin light chain.
-
Increased cAMP: Activates protein kinase A (PKA), which phosphorylates and inactivates myosin light-chain kinase (MLCK), the enzyme responsible for initiating muscle contraction.
Papaverine has shown particular potency against the PDE10A isoform. While its primary action is PDE inhibition, some evidence suggests it may also have direct, albeit less potent, effects on calcium channels and mitochondrial respiration.
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways for this compound and Papaverine in vascular smooth muscle cells.
Caption: Signaling pathway of this compound-induced vasodilation.
Caption: Signaling pathway of Papaverine-induced vasodilation.
Quantitative Pharmacological Data
The following tables summarize key quantitative parameters for this compound and Papaverine, providing a basis for direct comparison of their potency and pharmacokinetic profiles.
Table 1: Pharmacodynamic Parameters
| Parameter | This compound | Papaverine | Reference(s) |
| Primary Target | L-type Voltage-Gated Ca²⁺ Channels | Phosphodiesterases (non-selective), potent on PDE10A | , |
| Dissociation Constant (Kd) | 7.1 x 10⁻⁵ M (for ³H-nitrendipine binding sites) | Not available | |
| IC₅₀ | Not available | PDE10A: 17-36 nMPDE3A: 284 nM | , |
| Inhibitory Constant (Ki) | Not available | cAMP-PDE: 2 µM | |
| Secondary Effects | Inhibition of platelet aggregation, improves RBC deformability | Direct action on Ca²⁺ channels, inhibition of mitochondrial complex I | , |
Table 2: Pharmacokinetic Parameters
| Parameter | This compound | Papaverine | Reference(s) |
| Administration | Oral | Oral, Intravenous, Intramuscular, Intracavernosal | , |
| Absorption | Well absorbed following oral administration | Well absorbed; significant first-pass metabolism | , |
| Bioavailability (Oral) | Data not available | ~30% (due to 70% first-pass metabolism) | |
| Protein Binding | Data not available | ~90% | |
| Metabolism | Metabolized to this compound alcohol and this compound acid | Hepatic (liver) | , |
| Elimination Half-Life (t½) | 2.8 - 4.1 days (in rats) | Biphasic: 1.5-19 min (initial), 107 min (terminal) | , |
| Excretion | Primarily renal | Renal (as metabolites) | , |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profiles of this compound and Papaverine.
Ex Vivo Vasodilation Assay Using Wire Myography
This protocol is used to assess the direct vasodilatory effects of a compound on isolated arterial rings.
4.1.1 Materials and Reagents
-
Animals: Male Wistar rats (250-300g).
-
Apparatus: Wire myograph system (e.g., DMT, Radnoti), force transducer, data acquisition system, dissecting microscope, surgical instruments.
-
Solutions:
-
Krebs-Henseleit Solution (KHS) (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 KH₂PO₄, 1.2 MgSO₄, 25 NaHCO₃, 11.1 glucose. Gassed with 95% O₂ / 5% CO₂ (carbogen) to maintain pH 7.4.
-
High Potassium Solution (KPSS): KHS with equimolar substitution of NaCl with KCl (e.g., 60 mM).
-
Vasoconstrictor: Phenylephrine (PE) or Norepinephrine (NE).
-
Endothelium-dependent vasodilator: Acetylcholine (ACh).
-
Test Compounds: this compound and Papaverine stock solutions in appropriate vehicle (e.g., DMSO).
-
4.1.2 Experimental Procedure
-
Tissue Preparation: Humanely euthanize the rat. Carefully dissect the thoracic aorta and place it in ice-cold KHS. Under a microscope, remove adherent connective tissue and cut the aorta into 2-3 mm rings.
-
Mounting: Mount each aortic ring between two stainless steel wires in the myograph chamber containing KHS at 37°C, continuously bubbled with carbogen.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the KHS every 15-20 minutes.
-
Viability and Endothelium Integrity Check:
-
Contract the rings with KPSS (60 mM) to confirm smooth muscle viability. Wash with KHS to return to baseline.
-
Induce a submaximal contraction with Phenylephrine (1 µM). Once a stable plateau is reached, add Acetylcholine (10 µM). A relaxation of >80% indicates an intact endothelium. Wash and return to baseline.
-
-
Vasodilation Assay:
-
Pre-contract the rings with Phenylephrine (1 µM) to a stable plateau.
-
Cumulatively add the test compound (this compound or Papaverine) in increasing concentrations (e.g., 1 nM to 100 µM).
-
Allow the response to stabilize at each concentration before adding the next.
-
-
Data Analysis: Express the relaxation as a percentage of the PE-induced pre-contraction. Plot concentration-response curves to determine EC₅₀ (potency) and Eₘₐₓ (efficacy).
4.1.3 Workflow Diagram
Caption: Experimental workflow for the ex vivo vasodilation assay.
In Vitro Phosphodiesterase (PDE) Inhibition Assay
This protocol describes a colorimetric method to determine the inhibitory activity of a compound against a specific PDE isoform.
4.2.1 Principle The assay measures PDE activity in a two-step enzymatic reaction. First, PDE hydrolyzes a cyclic nucleotide (cAMP or cGMP) to its corresponding 5'-monophosphate. In the second step, 5'-nucleotidase cleaves the 5'-monophosphate, releasing inorganic phosphate (Pi). The amount of Pi is then quantified colorimetrically using a reagent like Malachite Green.
4.2.2 Materials and Reagents
-
Enzymes: Purified PDE enzyme (e.g., PDE10A), 5'-Nucleotidase.
-
Substrate: cAMP or cGMP.
-
Reagents: PDE Assay Buffer, Malachite Green-based phosphate detection reagent.
-
Inhibitors: Test compound (Papaverine), Positive control (e.g., IBMX, a broad-spectrum PDE inhibitor).
-
Apparatus: 96-well microplate, microplate reader.
4.2.3 Experimental Procedure
-
Reagent Preparation: Prepare serial dilutions of the test compound (Papaverine) and controls in PDE Assay Buffer. Dilute the PDE enzyme and substrate to their optimal working concentrations.
-
Assay Setup (in a 96-well plate):
-
Add 5 µL of the diluted test compound or control solution to each well.
-
Add 20 µL of the diluted PDE enzyme solution to each well (except for "No Enzyme" blanks).
-
Pre-incubate for 15 minutes at room temperature to allow inhibitor binding.
-
-
Reaction Initiation: Add 25 µL of the cAMP or cGMP substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 30°C or 37°C.
-
Reaction Termination and Detection:
-
Stop the reaction by adding the 5'-nucleotidase enzyme, which will also initiate the second step.
-
After a further incubation to allow for Pi generation, add the Malachite Green reagent to all wells.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm) after color development.
-
-
Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the test compound relative to the uninhibited control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
Conclusion
This compound and Papaverine, while both effective vasodilators, operate through fundamentally different pharmacological pathways. This compound's activity is centered on the direct blockade of L-type calcium channels, a mechanism that also confers benefits on blood rheology and platelet function. In contrast, Papaverine's primary role as a non-selective phosphodiesterase inhibitor, with high potency for PDE10A, leads to the accumulation of cyclic nucleotides, a powerful and ubiquitous secondary messenger system. Papaverine also exhibits secondary effects on mitochondrial respiration. These mechanistic distinctions are reflected in their pharmacokinetic profiles and clinical applications. A thorough understanding of these differences, supported by the quantitative data and experimental frameworks provided herein, is essential for the targeted application of these compounds in research and the development of novel therapeutics for vascular and related disorders.
References
- 1. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Papaverine hydrochloride, PDE10A inhibitor (CAS 61-25-6) | Abcam [abcam.com]
- 3. This compound | C17H24O3 | CID 2893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Papaverine and its derivatives radiosensitize solid tumors by inhibiting mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Effects of Cyclandelate on Endothelial Cell Proliferation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction to Endothelial Cell Proliferation
Endothelial cells form the inner lining of blood vessels and play a critical role in angiogenesis, the formation of new blood vessels from pre-existing ones. The proliferation of these cells is a tightly regulated process, fundamental to both physiological events, such as wound healing, and pathological conditions, including tumor growth and vascular diseases.[1] In-vitro assays that model and quantify endothelial cell proliferation are therefore essential tools in drug discovery and development.
Cyclandelate is known as a calcium overload blocker, which may affect the influx of calcium ions in cells.[2] While its effects on prostacyclin release and cytosolic free calcium have been investigated in human endothelial cells, its direct impact on proliferation remains an area for further research.[2]
Experimental Protocols for Assessing Endothelial Cell Proliferation
A variety of well-established methods are available to measure the proliferation of endothelial cells in-vitro. The choice of assay depends on the specific research question, throughput requirements, and available equipment.
Cell Culture of Human Umbilical Vein Endothelial Cells (HUVECs)
HUVECs are a commonly used primary cell line for studying endothelial cell biology.
-
Cell Source: HUVECs can be purchased from commercial vendors such as ATCC.
-
Culture Medium: Cells are typically cultured in a specialized endothelial cell growth medium (ECGM).
-
Coating of Culture Vessels: To promote cell attachment, culture plates are often pre-coated with substances like fibronectin (3 µg/cm²).[3]
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[3]
Proliferation Assays
2.2.1. MTS Assay
The MTS assay is a colorimetric method for assessing cell viability, which is often used as an indicator of cell proliferation.
-
Principle: The assay measures the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan product, which is soluble in the culture medium. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol Outline:
-
Seed HUVECs into a 96-well plate at a density of 2 x 10³ cells/well and incubate for 12 hours.
-
Synchronize the cells by incubating in a medium with reduced serum (e.g., 2% FBS) for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., this compound). Include appropriate positive controls (e.g., VEGF, 5-20 ng/ml) and negative controls (vehicle).
-
At desired time points (e.g., 24, 48, 72, and 96 hours), add the MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well.
-
Incubate for a specified period (e.g., 1-4 hours) at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
2.2.2. CellTiter-Glo® Luminescent Cell Viability Assay
This assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.
-
Principle: The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.
-
Protocol Outline:
-
Seed HUVECs in a 96-well plate at a density of approximately 1,600 cells/well in 100 µl of medium.
-
After 24 hours, exchange the medium with fresh medium containing the test compounds.
-
At the end of the treatment period, equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis that involves proliferation and migration.
-
Principle: Endothelial cells are plated on a basement membrane-like substrate, such as Matrigel, where they differentiate and form tube-like structures.
-
Protocol Outline:
-
Thaw a growth factor-reduced extracellular matrix solution overnight at 4°C.
-
Coat the wells of a 96-well plate with 50 µl of the chilled extracellular matrix solution and incubate at 37°C for 30 minutes to allow for gel formation.
-
Harvest and resuspend endothelial cells in a basal medium, typically with low serum.
-
Seed the cells onto the gelled matrix.
-
Treat the cells with the test compound.
-
Incubate for a period of several hours to allow for tube formation.
-
Visualize and quantify the tube network using microscopy and image analysis software.
-
Key Signaling Pathways in Endothelial Cell Proliferation
The proliferation of endothelial cells is regulated by a complex network of signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of compounds like this compound.
VEGF Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary driver of endothelial cell proliferation and angiogenesis.
-
Activation: VEGF-A binds to its receptor, VEGFR2, on the surface of endothelial cells.
-
Downstream Cascades: This binding triggers the activation of several downstream signaling cascades, including:
-
PI3K-Akt Pathway: This pathway is central to promoting cell survival and proliferation.
-
PLCγ-PKC-MAPK Pathway: This cascade also plays a significant role in stimulating cell proliferation.
-
Below is a diagram illustrating a simplified overview of the VEGF signaling pathway.
Caption: Simplified VEGF signaling pathway in endothelial cells.
Nitric Oxide (NO) Signaling
Nitric oxide is a critical signaling molecule in the vasculature, primarily known for its role in vasodilation. It is produced by endothelial nitric oxide synthase (eNOS). While its direct role in proliferation is complex, it is a key regulator of endothelial homeostasis.
-
eNOS Activation: eNOS activity is increased by a rise in intracellular calcium, which can be triggered by various agonists.
-
NO Production: Activated eNOS synthesizes NO from the amino acid L-arginine.
-
Downstream Effects: NO diffuses to adjacent smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic GMP (cGMP) and subsequent vasodilation.
The following diagram depicts the general workflow for investigating a test compound's effect on endothelial cell proliferation.
Caption: General experimental workflow for proliferation assays.
Data Presentation
Quantitative data from in-vitro proliferation studies with this compound should be summarized in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Hypothetical Dose-Response of this compound on HUVEC Proliferation (MTS Assay)
| This compound Concentration (µM) | % Proliferation (Relative to Vehicle Control) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 5.2 |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| VEGF (10 ng/ml) |
Table 2: Hypothetical IC50/EC50 Values of this compound on HUVEC Proliferation
| Assay Type | Endpoint | IC50/EC50 (µM) | 95% Confidence Interval |
| MTS | Proliferation | ||
| CellTiter-Glo | Cell Viability | ||
| Tube Formation | Total Tube Length |
Conclusion
While the direct effects of this compound on endothelial cell proliferation are not well-documented, the experimental frameworks and known signaling pathways described in this guide provide a robust starting point for such investigations. By employing standardized proliferation and angiogenesis assays, and by analyzing the modulation of key signaling pathways like VEGF, researchers can systematically elucidate the in-vitro vascular effects of this compound. Such studies would be invaluable for understanding its full pharmacological profile and potential therapeutic applications in vascular biology.
References
- 1. Primary Mouse Endothelial Cell Culture for Assays of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 2. Effect of this compound on prostacyclin release and cytosolic free calcium concentrations in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fujifilmcdi.com [fujifilmcdi.com]
Cyclandelate's Role in Improving Red Blood Cell Deformability: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Red blood cell (RBC) deformability is a critical determinant of microcirculatory blood flow and oxygen delivery to tissues. Impaired RBC deformability is implicated in the pathophysiology of various vascular diseases. Cyclandelate, a vasoactive agent, has been shown to improve RBC deformability, thereby enhancing blood rheology. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental validation, and key signaling pathways underlying the therapeutic effects of this compound on RBCs. Quantitative data from seminal studies are summarized, and detailed experimental protocols for assessing RBC deformability are provided.
Introduction
The ability of red blood cells to change shape in response to mechanical stress is essential for their passage through the narrow capillaries of the microcirculation. This property, known as RBC deformability, is primarily governed by the viscoelastic properties of the cell membrane, the viscosity of the intracellular hemoglobin, and the cell's surface area-to-volume ratio. A decrease in RBC deformability can lead to increased blood viscosity, impaired tissue perfusion, and has been associated with various pathological conditions, including peripheral arterial disease and cerebral ischemia.[1][2]
This compound is a vasodilator that has been investigated for its beneficial effects on blood rheology.[3] A key aspect of its mechanism of action is its ability to improve RBC deformability.[4] This whitepaper will explore the core mechanisms by which this compound exerts this effect, with a focus on its role as a calcium modulator.
Mechanism of Action: Calcium Modulation
The primary mechanism by which this compound enhances RBC deformability is through its action as a calcium modulator, specifically by inhibiting the influx of extracellular calcium into the red blood cells.[4]
Elevated intracellular calcium levels are known to be detrimental to RBC deformability. An increase in cytosolic calcium activates various downstream signaling pathways that lead to a more rigid cell membrane. This compound's ability to block calcium entry mitigates these effects, thereby preserving the flexibility of the RBC. It is important to note that this compound's effect on RBC deformability is not due to an alteration of the cell's energy metabolism, as studies have shown it does not affect adenosine triphosphate (ATP) content.
Signaling Pathway
The proposed signaling pathway for this compound's action on RBC deformability is centered on the regulation of the spectrin-actin cytoskeleton, a protein network on the cytosolic side of the RBC membrane that is a major determinant of the cell's mechanical properties.
-
Calcium Influx Inhibition: this compound is hypothesized to block specific calcium channels on the RBC membrane, thereby reducing the influx of extracellular Ca2+ into the cell.
-
Calmodulin Regulation: In the presence of high intracellular calcium, Ca2+ binds to calmodulin (CaM), a calcium-binding messenger protein. The Ca2+-CaM complex then interacts with components of the RBC cytoskeleton.
-
Spectrin-Actin Network Stabilization: The Ca2+-CaM complex can disrupt the interaction between spectrin, actin, and other associated proteins like protein 4.1. This disruption leads to a less organized and more rigid cytoskeletal network. By preventing the initial influx of calcium, this compound inhibits the formation of the Ca2+-CaM complex, thus preserving the normal, flexible architecture of the spectrin-actin network.
Experimental Evidence and Data
The effect of this compound on RBC deformability has been demonstrated through various in vitro experimental techniques, primarily filtration and viscosity measurements.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies evaluating the effect of this compound on red blood cell deformability. It is important to note that specific numerical values can vary based on experimental conditions. The data presented here is illustrative of the trends observed in published literature.
| Parameter | Control (Metabolically Depleted RBCs) | This compound Treated | Flunarizine Treated | Reference |
| Filtration Index | Decreased | Maintained | Maintained | |
| Whole Blood Viscosity | Increased | Maintained | Maintained | |
| ATP Content | N/A | No significant change | N/A |
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of RBC deformability. The following sections outline the protocols for key experiments cited in the literature.
RBC Filtration Assay
This assay measures the ability of RBCs to pass through small pores, providing an index of their deformability.
Materials:
-
Freshly drawn human blood with anticoagulant (e.g., heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound solution of desired concentration
-
Polycarbonate filters with a defined pore size (e.g., 5 µm)
-
Filtration apparatus
Procedure:
-
RBC Preparation:
-
Centrifuge the whole blood sample to separate plasma and buffy coat.
-
Wash the RBCs three times with PBS.
-
Resuspend the RBCs in PBS to a specific hematocrit (e.g., 10%).
-
-
Metabolic Depletion (Optional):
-
To induce rigidity, incubate a control sample of the RBC suspension at 37°C for a specified period (e.g., 24 hours) to deplete ATP.
-
-
Incubation with this compound:
-
Incubate a sample of the RBC suspension with the desired concentration of this compound for a predetermined time at 37°C.
-
-
Filtration Measurement:
-
Pre-wet the filter with PBS.
-
Pass a defined volume of the RBC suspension through the filter under a constant negative pressure.
-
Record the time required for the entire volume to pass through the filter (filtration time).
-
-
Data Analysis:
-
Calculate the filtration index, often expressed as the ratio of the filtration time of the RBC suspension to that of the buffer alone. A lower index indicates better deformability.
-
Blood Viscosity Measurement
This method assesses the resistance of blood to flow at different shear rates.
Materials:
-
Fresh whole blood with anticoagulant
-
This compound solution
-
Cone-plate or parallel-plate viscometer
Procedure:
-
Sample Preparation:
-
Incubate a sample of whole blood with the desired concentration of this compound for a specified duration at 37°C. A control sample is incubated with a placebo.
-
-
Viscometer Setup:
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Set the temperature to 37°C.
-
-
Measurement:
-
Place the blood sample in the viscometer.
-
Measure the viscosity at a range of shear rates (e.g., from low to high shear rates).
-
-
Data Analysis:
-
Plot viscosity as a function of shear rate. Compare the viscosity profiles of the this compound-treated and control samples.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro study on the effects of a compound on RBC deformability.
References
- 1. Influence of calmodulin on the human red cell membrane skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deformability analysis of sickle blood using ektacytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium modulation and clinical effect. Profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of this compound on in vitro red blood cell deformability - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Neuroprotective Effects of Cyclandelate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current understanding of the neuroprotective effects of Cyclandelate. While much of the research on this compound was conducted several decades ago, its primary mechanism as a vasodilator and calcium channel antagonist suggests potential neuroprotective properties that are relevant to contemporary research in neurodegenerative diseases and ischemic insults. This document summarizes the available clinical data, outlines its known and hypothesized mechanisms of action, and provides detailed experimental protocols and conceptual workflows for future investigations into its neuroprotective potential.
Introduction to this compound
This compound is a vasodilator that has been used to treat various vascular diseases, including intermittent claudication and arteriosclerosis.[1][2] It acts as a direct-acting smooth muscle relaxant, and its pharmacological action is primarily attributed to calcium-channel antagonism.[1][3] By inhibiting the influx of calcium into vascular smooth muscle cells, this compound leads to vasodilation and increased blood flow.[3] This effect on cerebral blood flow has been the basis for its investigation in cerebrovascular disorders and dementia.
The neuroprotective potential of this compound is hypothesized to extend beyond its effects on blood flow, primarily due to its ability to modulate intracellular calcium concentrations. Elevated intracellular calcium is a key event in the pathophysiology of neuronal cell death in both acute ischemic events and chronic neurodegenerative diseases.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the inhibition of voltage-dependent calcium channels. In the context of neuroprotection, this action is critical in mitigating the excitotoxic cascade, a major pathway of neuronal death.
Hypothesized Neuroprotective Signaling Pathway
The following diagram illustrates the hypothesized signaling pathway through which this compound may exert its neuroprotective effects by blocking calcium influx and mitigating downstream damaging events.
Hypothesized neuroprotective pathway of this compound.
Summary of Clinical Data
The clinical utility of this compound in treating dementia and cerebrovascular disease has been explored in several studies, with mixed results. The following tables summarize the quantitative data from some of these clinical trials.
| Study & Year | Condition | Dosage | Duration | Key Findings | Citation |
| Westreich et al., 1975 | Dementia | 800 mg/day | 6 weeks | No more effective than placebo in improving higher cortical function. | |
| Young et al., 1974 | Cerebral Arteriosclerosis | 1600 mg/day | 12 months | Statistically significant improvement in memory, manual dexterity, and comprehension compared to placebo. | |
| Capote & Pakikh, 1978 | Senility | Not Specified | Not Specified | A controlled study on the treatment of senility. | |
| Anonymous, 1988 | Dementia of Cerebrovascular Origin | 1600 mg/day | 90 days | Significantly greater ameliorations in symptoms compared to flunarizine. |
Experimental Protocols for Assessing Neuroprotection
While specific, modern preclinical studies on the neuroprotective effects of this compound are limited, the following are detailed methodologies for key experiments that could be employed to investigate its potential.
In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD)
This protocol is designed to simulate ischemic conditions in a neuronal cell culture model.
-
Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate media and conditions until they reach a suitable confluency.
-
OGD Procedure:
-
Wash the cells with a glucose-free buffer (e.g., deoxygenated Earle's Balanced Salt Solution).
-
Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a predetermined duration (e.g., 1-4 hours) to induce cell injury.
-
-
Drug Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Add this compound to the cell culture medium at various concentrations before, during, or after the OGD procedure to assess its protective effects.
-
-
Assessment of Cell Viability:
-
After the OGD and drug treatment, assess cell viability using methods such as:
-
MTT Assay: Measures mitochondrial metabolic activity.
-
LDH Assay: Measures lactate dehydrogenase release from damaged cells.
-
Live/Dead Staining: Uses fluorescent dyes like calcein-AM (live cells) and ethidium homodimer-1 (dead cells).
-
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the control groups (normoxia and OGD without treatment). Determine the EC50 of this compound for neuroprotection.
In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model in Rodents
This is a widely used animal model of focal cerebral ischemia.
-
Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Surgical Procedure (MCAO):
-
Anesthetize the animal.
-
Make a midline cervical incision and expose the common carotid artery.
-
Introduce a filament into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.
-
-
Drug Administration:
-
Administer this compound (e.g., via intraperitoneal injection or oral gavage) at different doses and time points (before or after MCAO).
-
-
Assessment of Neurological Deficit:
-
At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., Bederson's scale).
-
-
Measurement of Infarct Volume:
-
After neurological assessment, euthanize the animals and perfuse the brains.
-
Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
-
-
Data Analysis: Compare the neurological deficit scores and infarct volumes between the vehicle-treated and this compound-treated groups.
Visualization of Experimental and Logical Workflows
Experimental Workflow for Assessing Neuroprotective Compounds
The following diagram outlines a general workflow for the preclinical assessment of a potential neuroprotective compound like this compound.
General experimental workflow for neuroprotection studies.
Logical Relationships in this compound's Proposed Neuroprotective Action
This diagram illustrates the logical connections between this compound's properties and its potential therapeutic outcomes.
Logical relationships of this compound's actions.
Future Directions and Conclusion
The existing data on this compound, although dated, provides a rationale for re-evaluating its neuroprotective potential using modern molecular and cellular techniques. Its established safety profile in humans for other indications could facilitate its repositioning for neurodegenerative or ischemic conditions. Future research should focus on:
-
Characterizing its effects in a wider range of in vitro and in vivo models of neurological diseases , including models of Alzheimer's and Parkinson's disease.
-
Elucidating the specific subtypes of calcium channels it interacts with in neuronal tissues.
-
Investigating its potential anti-inflammatory and antioxidant properties , which are often associated with neuroprotection.
References
Cyclandelate's Impact on Platelet Aggregation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanisms by which cyclandelate influences platelet aggregation. The information is compiled from various scientific studies to support further research and development in thrombosis and hemostasis.
Core Mechanism of Action: Calcium Modulation
This compound's primary anti-platelet activity stems from its role as a calcium modulator. Platelet activation, a critical step in aggregation, is highly dependent on an increase in cytosolic free calcium ([Ca²⁺]i). This compound interferes with this process in a dose-dependent manner.
At concentrations between 10 and 50 µmol/L, this compound induces a dose-dependent increase in the basal levels of cytosolic Ca²⁺ in unstimulated platelets. However, upon stimulation with agonists such as thrombin and platelet-activating factor (PAF), this compound exhibits a strong inhibitory effect on the influx of extracellular calcium. This inhibitory effect is optimal at approximately 50 µmol/L, where it can suppress Ca²⁺ mobilization to about 10% of control values. The inhibition is significantly more potent in the presence of extracellular calcium, suggesting a primary effect on calcium influx rather than release from intracellular stores.
This calcium-modulating property is central to its inhibitory effect on platelet functions, a hypothesis supported by the observation that this compound does not inhibit ristocetin-induced platelet aggregation, which is a calcium-independent process[1].
Impact on Key Signaling Pathways
This compound exerts its inhibitory effects on several critical platelet activation pathways, primarily by attenuating the downstream signaling cascades that are calcium-dependent.
Thromboxane A₂ (TXA₂) Pathway
This compound dose-dependently inhibits the formation of thromboxane B₂ (TxB₂), the stable metabolite of the potent platelet agonist thromboxane A₂ (TXA₂)[1]. By limiting the production of TXA₂, this compound reduces a key amplification loop in platelet activation and aggregation.
Serotonin Release
The release of dense granule contents, such as serotonin (5-hydroxytryptamine), is another crucial event in amplifying platelet aggregation. This compound has been shown to inhibit the release of ¹⁴C-serotonin from pre-loaded platelets in a dose-dependent manner when stimulated by agonists like adenosine diphosphate (ADP), PAF, and collagen[1].
Synergistic Effect with Prostacyclin (PGI₂)
Studies have demonstrated a synergistic inhibitory effect on platelet aggregation when this compound is used in combination with prostacyclin (PGI₂)[1]. PGI₂, an endothelial-derived mediator, increases intracellular cyclic AMP (cAMP) levels, which in turn inhibits platelet activation. While the precise quantitative details of this synergy are not extensively documented in publicly available literature, the interaction suggests that this compound's calcium-modulating effects complement the cAMP-mediated inhibitory pathway of PGI₂.
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound on platelet function. Note that specific IC₅₀ values for platelet aggregation induced by various agonists are not consistently reported in the reviewed literature.
Table 1: Effect of this compound on Intracellular Calcium Mobilization
| Parameter | Agonist | This compound Concentration | Effect | Reference |
| Basal Cytosolic [Ca²⁺] | None (unstimulated platelets) | 10 - 50 µmol/L | Dose-dependent increase | [1] |
| Agonist-induced [Ca²⁺]i increase | Thrombin, PAF | ~ 50 µmol/L | Suppression to ~10% of control |
Table 2: Inhibitory Effects of this compound on Platelet Functions
| Function | Agonist(s) | Effect of this compound | Quantitative Data | Reference |
| Platelet Aggregation | ADP, PAF, Collagen | Dose-dependent inhibition | Specific IC₅₀ values not available | |
| Thromboxane B₂ (TxB₂) Formation | ADP, PAF, Collagen | Dose-dependent inhibition | Specific dose-response data not available | |
| ¹⁴C-Serotonin Release | ADP, PAF, Collagen | Dose-dependent inhibition | Specific dose-response data not available | |
| Synergism with Prostacyclin (PGI₂) | Not specified | Inhibitory synergistic activities | Quantitative details not available |
Experimental Protocols
Platelet Aggregation Measurement (Turbidimetry)
This is a standard method for assessing platelet aggregation in vitro.
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from citrated whole blood by centrifugation. Platelet-poor plasma (PPP) is obtained by further centrifugation and used as a reference.
-
Apparatus: A platelet aggregometer, which is a specialized spectrophotometer with a heated cuvette holder and a magnetic stirrer.
-
Procedure:
-
PRP is placed in a cuvette with a small stir bar and warmed to 37°C.
-
The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
This compound or a vehicle control is added to the PRP and incubated for a specified time.
-
A platelet agonist (e.g., ADP, collagen, PAF) is added to induce aggregation.
-
The change in light transmission through the cuvette is recorded over time as platelets aggregate.
-
-
Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve.
Thromboxane B₂ (TxB₂) Formation Assay (Radioimmunoassay)
This method quantifies the production of TxB₂, a stable metabolite of TxA₂.
-
Sample Collection: Following platelet aggregation studies, the samples are centrifuged to pellet the platelets.
-
Extraction: The supernatant is collected, and TxB₂ is often extracted using a solid-phase extraction column.
-
Radioimmunoassay (RIA):
-
A known amount of radiolabeled TxB₂ (e.g., ¹²⁵I-TxB₂) is mixed with a limited amount of anti-TxB₂ antibody.
-
The extracted sample (containing unlabeled TxB₂) is added to this mixture. The unlabeled TxB₂ competes with the radiolabeled TxB₂ for binding to the antibody.
-
After incubation, the antibody-bound TxB₂ is separated from the free TxB₂.
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
-
Data Analysis: A standard curve is generated using known concentrations of unlabeled TxB₂. The concentration of TxB₂ in the samples is determined by comparing their radioactivity to the standard curve.
¹⁴C-Serotonin Release Assay
This assay measures the release of serotonin from platelet-dense granules.
-
Platelet Labeling: PRP is incubated with ¹⁴C-serotonin, which is actively taken up by the platelets and stored in the dense granules.
-
Washing: The platelets are washed to remove any extracellular ¹⁴C-serotonin.
-
Aggregation and Release: The labeled platelets are resuspended and used in an aggregation assay as described above. During aggregation, the contents of the dense granules, including ¹⁴C-serotonin, are released.
-
Separation and Measurement: After the aggregation experiment, the platelets are pelleted by centrifugation. The radioactivity in a sample of the supernatant is measured using a liquid scintillation counter.
-
Data Analysis: The amount of ¹⁴C-serotonin released is expressed as a percentage of the total ¹⁴C-serotonin incorporated by the platelets.
Conclusion
This compound demonstrates a clear inhibitory effect on platelet aggregation through its primary mechanism of modulating intracellular calcium mobilization. This action leads to the downstream inhibition of key signaling pathways, including thromboxane A₂ formation and serotonin release. Furthermore, its synergistic interaction with prostacyclin suggests a multi-faceted approach to platelet inhibition. While the dose-dependent nature of these effects is well-established, a notable gap exists in the literature regarding specific IC₅₀ values for agonist-induced platelet aggregation. Further quantitative studies are warranted to fully characterize the dose-response relationships and the synergistic potential of this compound in combination with other antiplatelet agents. This will be crucial for its potential application in the development of novel antithrombotic therapies.
References
An In-Depth Technical Guide to the Chemical Synthesis of Cyclandelate Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclandelate, the 3,3,5-trimethylcyclohexyl ester of mandelic acid, is a vasodilator used in the management of various vascular disorders. The molecule possesses two chiral centers: one in the mandelic acid moiety and one at the C1 position of the cyclohexanol ring. Furthermore, the 3,3,5-trimethylcyclohexanol precursor exists as cis and trans diastereomers. This results in a number of possible stereoisomers of this compound, each potentially having distinct physical, chemical, and pharmacological properties. This technical guide provides a comprehensive overview of the chemical synthesis of this compound isomers, focusing on stereoselective methodologies, detailed experimental protocols, and characterization data.
Synthetic Pathways
The synthesis of this compound isomers primarily involves two key stages: the preparation of the requisite 3,3,5-trimethylcyclohexanol isomers and their subsequent esterification with mandelic acid. The stereochemistry of the final product is determined by the isomeric purity of the alcohol precursor and the stereochemistry of the mandelic acid used.
Synthesis of 3,3,5-Trimethylcyclohexanol Isomers
The primary precursor for the cyclohexanol moiety is isophorone (3,5,5-trimethyl-2-cyclohexen-1-one), which is readily available commercially. Hydrogenation of isophorone is the key step to obtaining 3,3,5-trimethylcyclohexanol. The ratio of the resulting cis and trans isomers can be influenced by the choice of catalyst and reaction conditions.
A general workflow for the synthesis of 3,3,5-trimethylcyclohexanol isomers is depicted below:
Caption: General workflow for the synthesis of cis- and trans-3,3,5-trimethylcyclohexanol.
Esterification of 3,3,5-Trimethylcyclohexanol with Mandelic Acid
The final step in the synthesis of this compound is the esterification of the prepared 3,3,5-trimethylcyclohexanol isomers with mandelic acid. This can be achieved through various esterification methods, including Fischer esterification, reaction with acyl chlorides or anhydrides, and modern catalytic methods. The use of racemic or enantiomerically pure mandelic acid will result in the formation of diastereomeric or enantiomerically pure products, respectively.
A generalized scheme for the esterification is as follows:
Cyclandelate's Potential in Cerebral Ischemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclandelate, a vasodilator with a history of use in cerebrovascular disorders, presents a subject of renewed interest for its potential applications in the management of cerebral ischemia. This technical guide provides a comprehensive overview of the existing scientific and clinical data on this compound, focusing on its mechanism of action, available quantitative data from clinical studies, and detailed experimental protocols. While modern preclinical data, particularly from animal models of stroke, is notably absent in the publicly available literature, this guide synthesizes the available information to inform future research and development efforts. We explore the established vasodilatory effects mediated by calcium channel antagonism and discuss potential, yet uninvestigated, neuroprotective signaling pathways. This document aims to serve as a foundational resource for researchers and drug development professionals considering this compound as a candidate for further investigation in the context of ischemic stroke.
Introduction
Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex cascade of events leading to neuronal cell death and neurological deficits. The primary therapeutic goals in ischemic stroke are to restore blood flow and to protect brain tissue from irreversible damage. This compound is a vasodilator that has been used for various blood vessel diseases, including cerebral vascular insufficiency.[1][2] Its primary mechanism of action is the relaxation of vascular smooth muscle, leading to increased blood flow.[3] This guide will delve into the technical details of this compound's pharmacology, summarize the clinical evidence, and outline the necessary preclinical investigations required to validate its potential as a modern therapeutic for cerebral ischemia.
Mechanism of Action
This compound's principal mechanism of action is vasodilation, achieved through its effects on vascular smooth muscle cells.[3] This process is primarily mediated by the inhibition of calcium ion influx.[3]
Calcium Channel Antagonism
The contraction of smooth muscle cells is highly dependent on the intracellular concentration of calcium ions (Ca2+). This compound is believed to block voltage-dependent calcium channels on the smooth muscle cell membrane. By inhibiting the entry of Ca2+, this compound reduces the intracellular calcium concentration, leading to the relaxation of the smooth muscle and subsequent vasodilation.
Potential Ancillary Mechanisms
While calcium channel antagonism is the most cited mechanism, other potential effects of this compound may contribute to its therapeutic profile in cerebral ischemia.
-
Endothelial Function and Nitric Oxide: The vascular endothelium plays a crucial role in regulating vascular tone, in large part through the production of nitric oxide (NO), a potent vasodilator. Endothelial dysfunction, characterized by reduced NO bioavailability, is a key feature of many cardiovascular diseases. While there is no direct evidence for this compound's effect on endothelial nitric oxide synthase (eNOS), its vasodilatory properties may indirectly improve endothelial health by reducing shear stress. Further investigation into this compound's direct effects on eNOS activity and NO production is warranted.
-
Anti-inflammatory Effects: Neuroinflammation is a critical component of the pathophysiology of ischemic stroke. Microglia and astrocytes are activated, releasing pro-inflammatory cytokines that contribute to secondary brain injury. While there is no specific research on the anti-inflammatory properties of this compound in the brain, many cardiovascular drugs have been shown to possess pleiotropic anti-inflammatory effects. This remains an unexplored area of research for this compound.
-
Mild Antiplatelet Effects: Some sources suggest that this compound may have mild antiplatelet effects, which could be beneficial in preventing thrombosis.
Signaling Pathway Diagram
Caption: Known and potential signaling pathways of this compound.
Quantitative Data from Clinical Studies
The available clinical data on this compound in cerebrovascular disease is primarily from older studies. While these studies have limitations by modern standards, they provide valuable quantitative insights.
| Study Focus | Dosage | Key Quantitative Findings | Assessment Tools | Reference |
| Multi-infarct dementia | 800 mg twice daily | Significant improvements in mean scores for cognitive functions, orientation, verbal communications, social behavior, and interest in others after 12 weeks. | Blessed Dementia Scale, Parkside Behavioural Scale | |
| Dementia of cerebrovascular origin | 1600 mg daily | Statistically significant improvements in P100 latency, neurological impairment, dementia scores, ischemia scores, memory (short and long term), and other cognitive tests at 90 days. | Ischemia scale, Evoked visual potential, Bender-Gestalt test, Koh's blocks test | |
| Cerebral arteriosclerosis | 400 mg four times daily | Statistically significant improvement in tests of memory, control of manual dexterity, and comprehension of everyday situations. | Not specified in abstract | |
| Dementia | 200 mg four times daily | No more effective than placebo in improving higher cortical function. | Six psychological tests for higher cortical ability |
Experimental Protocols
Detailed preclinical experimental protocols for this compound in modern stroke models are not available in the literature. However, we can outline a standard protocol that would be used to evaluate its efficacy.
Preclinical Middle Cerebral Artery Occlusion (MCAO) Model Protocol (Hypothetical for this compound)
This protocol describes a typical transient MCAO model in rodents, which is a standard for preclinical stroke research.
Objective: To assess the neuroprotective efficacy of this compound in a rodent model of focal cerebral ischemia.
Animal Model: Male Sprague-Dawley rats (250-300g).
Experimental Groups:
-
Sham-operated + Vehicle
-
MCAO + Vehicle
-
MCAO + this compound (low dose)
-
MCAO + this compound (high dose)
Surgical Procedure (Intraluminal Suture MCAO):
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert a silicone-coated monofilament suture into the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
Drug Administration:
-
This compound or vehicle would be administered intraperitoneally or intravenously at a specified time point (e.g., 30 minutes post-MCAO).
Outcome Measures:
-
Neurological Deficit Scoring: Evaluate motor and sensory deficits at 24 and 48 hours post-MCAO using a standardized neurological scoring system (e.g., a 5-point scale).
-
Infarct Volume Measurement: At 48 hours post-MCAO, euthanize the animals, and section the brains. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct. Calculate the infarct volume as a percentage of the total brain volume, corrected for edema.
Experimental Workflow Diagram
Caption: Hypothetical preclinical and clinical experimental workflows.
Clinical Trial Protocol for Multi-infarct Dementia (Based on Published Studies)
Objective: To evaluate the efficacy of this compound in improving cognitive and functional outcomes in patients with multi-infarct dementia.
Study Design: Double-blind, placebo-controlled, crossover or parallel-group study.
Patient Population: Patients diagnosed with multi-infarct dementia based on established clinical criteria.
Intervention:
-
This compound (e.g., 800 mg twice daily or 1600 mg daily).
-
Placebo.
Duration: 12 to 24 weeks.
Outcome Measures:
-
Primary: Change from baseline in a validated dementia rating scale (e.g., Blessed Dementia Scale).
-
Secondary:
-
Changes in specific cognitive domains (memory, executive function) assessed by a neuropsychological test battery.
-
Changes in activities of daily living (ADL) scores.
-
Neurological examination findings.
-
Cerebral blood flow measurements (e.g., using Xenon-133 clearance technique).
-
Discussion and Future Directions
The existing data, primarily from older clinical trials, suggests that this compound may have some beneficial effects on cognitive function in patients with cerebrovascular disease. The proposed mechanism of vasodilation through calcium channel antagonism is well-established for this class of drugs. However, the lack of modern preclinical data is a significant impediment to its further development for acute cerebral ischemia.
Future research should prioritize the following:
-
Preclinical Efficacy Studies: Conduct well-designed preclinical studies using rodent models of focal cerebral ischemia (e.g., MCAO) to determine if this compound can reduce infarct volume and improve neurological outcomes.
-
Dose-Response and Therapeutic Window: Establish a dose-response relationship and determine the therapeutic window for this compound administration in preclinical models.
-
Mechanistic Studies: Investigate potential neuroprotective mechanisms beyond vasodilation, including effects on endothelial function, neuroinflammation, and apoptosis.
-
Modern Clinical Trials: If preclinical data is promising, conduct modern, well-powered, randomized controlled trials in a well-defined population of stroke patients, using contemporary imaging and functional outcome measures.
Conclusion
This compound remains a compound of interest for cerebrovascular diseases due to its vasodilatory properties. However, a significant amount of preclinical and mechanistic research is required to validate its potential as a therapeutic agent for acute cerebral ischemia in the modern era of stroke drug development. This guide provides a framework for understanding the current state of knowledge and highlights the critical research gaps that need to be addressed.
References
Unraveling the Vasodilatory Properties of Cyclandelate: A Technical History
A deep dive into the origins and initial pharmacological characterization of 3,5,5-trimethylcyclohexyl mandelate, a direct-acting smooth muscle relaxant that became a tool in the study of vascular physiology.
Introduction
Cyclandelate, chemically known as 3,5,5-trimethylcyclohexyl mandelate, emerged in the mid-20th century as a vasodilator for the treatment of peripheral and cerebral vascular disorders. Marketed for many years under the trade name Cyclospasmol®, its development and the elucidation of its vasodilatory properties represent a significant chapter in the history of pharmacological interventions for circulatory diseases. This technical guide explores the initial synthesis of this compound and the seminal preclinical and clinical studies that defined its mechanism of action as a direct-acting smooth muscle relaxant, with a primary focus on its vasodilatory effects.
The Genesis of a Vasodilator: Synthesis and Early Development
This compound was developed by the Dutch pharmaceutical company N.V. Koninklijke Pharmaceutische Fabrieken voorheen Brocades-Stheeman & Pharmacia. The key figure behind its synthesis was W.Th. Nauta. The original synthesis, as described in a U.S. patent filed in 1955, involves the esterification of mandelic acid with 3,5,5-trimethylcyclohexanol.
Original Synthesis Protocol
The synthesis of this compound proceeds via the following general steps:
-
Preparation of 3,5,5-trimethylcyclohexanol: This starting material is a cyclic alcohol.
-
Esterification with Mandelic Acid: 3,5,5-trimethylcyclohexanol is reacted with mandelic acid, typically in the presence of an acid catalyst and a solvent to facilitate the removal of water formed during the reaction.
-
Purification: The resulting crude this compound is then purified, often through recrystallization, to yield the final product.
The process is designed to produce a specific diastereoisomeric mixture, which was found to have the desired pharmacological activity.
Elucidating the Mechanism of Action: Early Pharmacological Studies
The foundational research into the pharmacological properties of this compound was conducted at the research laboratories of Brocades-Stheeman & Pharmacia. A pivotal 1956 paper by Funcke and colleagues, titled "The pharmacology of Cyclospasmol," laid the groundwork for understanding its vasodilatory effects. These early investigations utilized a combination of in vitro and in vivo models to characterize the drug's activity.
In Vitro Studies on Isolated Smooth Muscle
The initial in vitro experiments were crucial in establishing this compound as a direct-acting smooth muscle relaxant.
-
Tissue Preparation: Segments of rabbit intestine were suspended in an organ bath containing Tyrode's solution, maintained at 37°C, and aerated with a mixture of 95% oxygen and 5% carbon dioxide.
-
Contraction Induction: Smooth muscle contractions were induced by various spasmogens, including barium chloride (BaCl₂) and acetylcholine.
-
Drug Application: this compound was added to the organ bath in increasing concentrations to assess its ability to relax the pre-contracted intestinal segments.
-
Measurement: The degree of muscle relaxation was measured isotonically using a kymograph.
These experiments demonstrated that this compound could antagonize spasms induced by direct muscle stimulation (BaCl₂) as well as those mediated by receptor activation (acetylcholine), suggesting a direct effect on the smooth muscle cells themselves rather than a receptor-blocking mechanism.
In Vivo Studies in Animal Models
To confirm the vasodilatory effects in a physiological setting, a series of in vivo experiments were conducted in various animal models.
-
Animal Preparation: Cats were anesthetized, and the femoral artery was cannulated for the perfusion of a saline solution or the animal's own blood at a constant rate.
-
Drug Administration: this compound was administered intra-arterially to directly assess its effect on the vascular bed of the hindlimb.
-
Measurement of Vasodilation: Vasodilation was quantified by measuring the increase in venous outflow from the femoral vein or the decrease in perfusion pressure required to maintain a constant flow.
These studies provided direct evidence of this compound's ability to increase blood flow in the peripheral circulation.
Quantitative Analysis of Vasodilatory Effects
The early pharmacological studies provided quantitative data that characterized the potency and efficacy of this compound as a vasodilator.
| Experimental Model | Parameter Measured | Key Findings |
| Isolated Rabbit Intestine (Barium Chloride-induced spasm) | Concentration for 50% relaxation (IC50) | Demonstrated a dose-dependent relaxation of smooth muscle. |
| Cat Hindlimb Perfusion | Percentage increase in blood flow | Significant increase in peripheral blood flow following intra-arterial administration. |
| Anesthetized Dog | Change in Femoral Artery Blood Flow | Dose-dependent increase in blood flow measured by electromagnetic flowmetry. |
The Signaling Pathway of this compound-Induced Vasodilation
Based on the initial and subsequent research, the primary mechanism of this compound's vasodilatory action was identified as the inhibition of calcium ion influx into vascular smooth muscle cells.[1] This action is characteristic of a calcium channel antagonist.
Caption: Signaling pathway of this compound-induced vasodilation.
Experimental Workflow: From Synthesis to In Vivo Testing
The logical progression of research from the initial chemical synthesis to the confirmation of vasodilatory effects in living organisms was a hallmark of mid-century drug discovery.
Caption: Logical workflow of this compound's early pharmacological evaluation.
Conclusion
The discovery and characterization of this compound's vasodilatory properties were a product of systematic chemical synthesis and pharmacological investigation. The early in vitro and in vivo studies conducted by researchers at Brocades-Stheeman & Pharmacia were instrumental in establishing its identity as a direct-acting smooth muscle relaxant, likely functioning as a calcium channel antagonist. While its clinical use has evolved and, in some regions, diminished over time, the foundational research into this compound provided valuable insights into the mechanisms of vasodilation and contributed to the development of subsequent therapies for vascular disorders. This historical perspective underscores the importance of rigorous preclinical evaluation in defining the therapeutic potential of new chemical entities.
References
Methodological & Application
Application Notes and Protocols for In Vitro Vasodilation Assay of Cyclandelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclandelate is a vasodilator agent known for its efficacy in treating conditions associated with impaired blood flow, such as peripheral and cerebral vascular disorders.[1][2] Its primary mechanism of action is the relaxation of vascular smooth muscle, leading to the widening of blood vessels and improved circulation.[1][2] These application notes provide a detailed protocol for assessing the in vitro vasodilation properties of this compound using a wire myograph system, a standard technique for studying vascular reactivity. The document also outlines the key signaling pathways involved in its vasodilatory effect.
Data Presentation
Table 1: Quantitative Data for this compound Activity
| Parameter | Value | Species/Tissue | Method |
| Dissociation Constant (Kd) | 7.1 ± 1.4 x 10-5 mol/L | Rat Cerebral Cortex Membranes | 3H-nitrendipine binding assay |
Signaling Pathways
The vasodilatory effect of this compound is primarily mediated through the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells. This action reduces the influx of extracellular calcium, a critical step in the contractile process of these cells. The potential, though less documented, involvement of the nitric oxide pathway is also considered.
This compound's Primary Mechanism: Calcium Channel Blockade
The contraction of vascular smooth muscle is initiated by an increase in intracellular calcium concentration, which leads to the activation of myosin light chain kinase and subsequent cross-bridge cycling between actin and myosin filaments. By blocking the L-type calcium channels, this compound directly inhibits this influx of calcium, leading to muscle relaxation and vasodilation.
Potential Involvement of the Nitric Oxide Pathway
While direct evidence is limited, it is plausible that this compound's vasodilatory effects could be partially mediated by the nitric oxide (NO) pathway. Endothelial cells produce NO, which diffuses to adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) and promotes vasodilation. To investigate this, experiments using an inhibitor of nitric oxide synthase (NOS), such as L-NAME, would be necessary.
Experimental Protocols
The following protocols describe the use of a wire myograph to assess the vasodilatory effects of this compound on isolated arterial rings.
Experimental Workflow
Detailed Methodology
1. Materials and Reagents:
-
This compound
-
Phenylephrine (PE) or Potassium Chloride (KCl) for pre-contraction
-
Acetylcholine (ACh) for endothelium integrity check
-
NG-nitro-L-arginine methyl ester (L-NAME) (optional, for investigating the NO pathway)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1)
-
Distilled water
-
Carbogen gas (95% O2 / 5% CO2)
-
Experimental animal (e.g., Wistar or Sprague-Dawley rat)
2. Equipment:
-
Wire myograph system with data acquisition software
-
Dissecting microscope
-
Surgical instruments (forceps, scissors)
-
Water bath/circulator
-
pH meter
-
Analytical balance
3. Vessel Preparation:
-
Humanely euthanize the experimental animal according to approved institutional guidelines.
-
Carefully dissect the desired artery (e.g., thoracic aorta or mesenteric artery) and place it in ice-cold PSS.
-
Under a dissecting microscope, remove any adhering connective and adipose tissue.
-
Cut the cleaned artery into rings of 2-3 mm in length.
4. Mounting and Equilibration:
-
Mount each arterial ring on the two wires of the wire myograph chamber.
-
Submerge the mounted rings in the myograph chambers filled with PSS.
-
Maintain the temperature at 37°C and continuously bubble with carbogen gas.
-
Allow the rings to equilibrate for 60-90 minutes, replacing the PSS every 15-20 minutes.
-
Gradually increase the tension on the rings to a predetermined optimal resting tension (this will vary depending on the vessel type).
5. Viability and Endothelium Integrity Check:
-
To check the viability of the smooth muscle, induce a contraction with a high concentration of KCl (e.g., 60-80 mM).
-
After washing out the KCl and allowing the tension to return to baseline, pre-contract the rings with a submaximal concentration of a vasoconstrictor like phenylephrine (e.g., 1 µM).
-
Once a stable contraction plateau is reached, add acetylcholine (e.g., 10 µM). A relaxation of >80% indicates an intact and functional endothelium. Rings that do not meet this criterion can be considered endothelium-denuded or damaged.
6. Vasodilation Assay:
-
Wash the arterial rings and allow them to return to the resting tension.
-
Induce a stable submaximal contraction with either phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).
-
Once the contraction is stable, add this compound in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10-9 to 10-4 M).
-
Record the relaxation response at each concentration until a maximal response is achieved or the highest concentration is reached.
7. Investigation of the Nitric Oxide Pathway (Optional):
-
Following the equilibration period, pre-incubate a set of arterial rings with an inhibitor of nitric oxide synthase, L-NAME (e.g., 100 µM), for 20-30 minutes.
-
Repeat the vasodilation assay with this compound in the presence of L-NAME.
-
A significant reduction in the vasodilatory response to this compound in the presence of L-NAME would suggest the involvement of the nitric oxide pathway.
8. Data Analysis:
-
Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by phenylephrine or KCl.
-
Plot the concentration-response curve (percentage relaxation vs. log concentration of this compound).
-
Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
Conclusion
This document provides a comprehensive framework for conducting in vitro vasodilation assays of this compound. The primary mechanism of action for this compound is the blockade of L-type calcium channels in vascular smooth muscle cells. The provided protocols will enable researchers to systematically evaluate the vasodilatory properties of this compound and investigate the potential contribution of the nitric oxide pathway to its pharmacological effects. It is important to note that while the calcium channel blocking activity of this compound is quantified, specific EC50 values from in vitro vasodilation assays are not widely reported in the literature and would need to be determined experimentally.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cyclandelate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantification of Cyclandelate in bulk drug and capsule dosage forms using a validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method. The described method is rapid, accurate, and precise, making it suitable for routine quality control and stability testing. All data is presented in clear, tabular formats, and the experimental workflow is visualized through diagrams.
Introduction
This compound, (3,3,5-trimethylcyclohexyl) 2-hydroxy-2-phenylacetate, is a vasodilator used in the treatment of various vascular disorders. Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for ensuring its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for this purpose due to its high resolution, sensitivity, and specificity. This application note details a validated RP-HPLC method for the determination of this compound, adhering to the International Council for Harmonisation (ICH) guidelines.
Chromatographic Conditions
A stability-indicating RP-HPLC method has been developed and validated for the estimation of this compound.[1] The method utilizes a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent and an acidic buffer, enabling effective separation of this compound from its potential degradation products.[1]
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Isocratic Elution System |
| Column | Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile and Buffer pH 3.0 (0.1% Triethylamine in water, pH adjusted with Trifluoroacetic acid) (70:30 v/v)[1] |
| Flow Rate | 1.2 mL/min[1] |
| Detection Wavelength | 220 nm |
| Injection Volume | Not specified, typically 10-20 µL |
| Column Temperature | Ambient |
| Diluent | Mobile Phase |
Method Validation Summary
The described HPLC method has been rigorously validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Linearity
The linearity of the method was established by analyzing a series of this compound solutions over a specified concentration range.
Table 2: Linearity Data for this compound Quantification
| Parameter | Result |
| Linearity Range | 30-200 µg/mL |
| Correlation Coefficient (r²) | 0.9975 |
Sensitivity
The limits of detection and quantification were determined based on the standard deviation of the response and the slope of the calibration curve.
Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value |
| Limit of Detection (LOD) | 8.3 µg/mL |
| Limit of Quantitation (LOQ) | 25.1 µg/mL |
Accuracy (Recovery)
The accuracy of the method was determined by recovery studies at different concentration levels.
Table 4: Accuracy (Recovery) Study Results
| Concentration Level | Recovery (%) |
| 50% | Within 95% - 105% |
| 100% | Within 95% - 105% |
| 150% | Within 95% - 105% |
Precision
The precision of the method was evaluated by performing intra-day and inter-day analyses.
Table 5: Precision Study Results
| Parameter | % RSD |
| Intra-day Precision | 0.63% |
| Inter-day Precision | Not explicitly stated, but method is described as precise. |
Robustness
The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic parameters. The method was found to be robust with respect to changes in flow rate (± 0.1 mL/min), mobile phase composition (± 2% absolute), and detection wavelength (± 2 nm).
Experimental Protocols
Preparation of Standard Solution
-
Accurately weigh about 50 mg of this compound working standard and transfer it to a 50 mL volumetric flask.
-
Add 10 mL of acetonitrile and sonicate to dissolve.
-
Dilute to volume with water to obtain a stock solution of 1000 µg/mL.
-
Further dilute this stock solution with the mobile phase to prepare a working standard solution of 100 µg/mL.
Preparation of Sample Solution (from Capsule Dosage Form)
-
Weigh and transfer a quantity of capsule powder equivalent to 50 mg of this compound into a 50 mL volumetric flask.
-
Add 30 mL of diluent (mobile phase) and sonicate for 15 minutes with intermittent shaking.
-
Dilute to the mark with the diluent to achieve a concentration of 1000 µg/mL.
-
Filter the solution through a 0.45 µm nylon filter.
-
Further dilute the filtered solution with the mobile phase to a final concentration of 100 µg/mL.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject equal volumes of the blank (diluent), standard solution, and sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for this compound. The retention time for this compound is approximately 9 minutes.
-
Calculate the concentration of this compound in the sample by comparing the peak area of the sample with that of the standard.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification by HPLC.
HPLC System Logical Diagram
Caption: Logical diagram of the HPLC system components.
Data Analysis Process
Caption: Process flow for data analysis in this compound quantification.
References
Application Note: A Comprehensive Cell-Based Assay Suite to Determine the Effects of Cyclandelate on Endothelial Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Endothelial cells form the critical inner lining of blood vessels and are central regulators of vascular homeostasis. Their functions, including proliferation, migration, and the production of signaling molecules like nitric oxide (NO), are fundamental to processes such as angiogenesis and the regulation of vascular tone.[1][2] Endothelial dysfunction is a hallmark of many cardiovascular diseases.[2] Cyclandelate is known as a vasodilator that acts by relaxing vascular smooth muscle, an effect attributed to its ability to block calcium ion influx.[3][4] However, its direct effects on endothelial cells are less clear. One study reported that this compound did not affect cytosolic free calcium concentrations or prostacyclin release in cultured human endothelial cells, suggesting its primary vasodilatory mechanism may not directly involve these specific endothelial pathways.
This application note provides a suite of detailed protocols for cell-based assays designed to comprehensively evaluate the direct effects of this compound on key aspects of endothelial cell function: proliferation, migration, angiogenesis (tube formation), and nitric oxide production. These assays are essential for elucidating the pharmacological profile of this compound and its potential therapeutic applications in conditions involving endothelial function.
Hypothesized Signaling Pathways
While this compound's primary target is believed to be smooth muscle, its effects on endothelial signaling pathways are worthy of investigation. Below are diagrams of the established mechanism of this compound on smooth muscle for context, and the canonical pathway for endothelial nitric oxide (NO) production, a key indicator of endothelial function.
Caption: Established mechanism of this compound on vascular smooth muscle cells.
Caption: Canonical pathway of endothelium-dependent vasodilation via Nitric Oxide.
Experimental Protocols
The following protocols use Human Umbilical Vein Endothelial Cells (HUVECs) as a model system, but can be adapted for other endothelial cell types.
General Cell Culture
-
Cells: HUVECs, low passage (P2-P5).
-
Medium: Endothelial Cell Growth Medium (ECGM).
-
Culture Conditions: 37°C, 5% CO₂, humidified incubator.
-
Procedure: Culture HUVECs to 70-90% confluency. For experiments, cells are typically serum-starved for 12-24 hours in a basal medium with reduced serum (e.g., 2% FBS) to synchronize them and reduce baseline proliferation.
Endothelial Cell Proliferation Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells, which correlates with cell number.
Protocol:
-
Seeding: Seed HUVECs in a 96-well plate at a density of 2 x 10³ cells/well and incubate for 12-24 hours.
-
Starvation: Synchronize cells with serum-reduced medium for 24 hours.
-
Treatment: Replace the medium with fresh starvation medium containing various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., VEGF, 20 ng/ml).
-
Incubation: Incubate for 24, 48, or 72 hours.
-
MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 490 nm (MTS) or 570 nm (MTT after solubilization).
Caption: Workflow for the Endothelial Cell Proliferation Assay.
Endothelial Cell Migration Assay (Transwell Assay)
This assay, also known as a Boyden chamber assay, quantifies the chemotactic ability of cells to migrate through a porous membrane.
Protocol:
-
Chamber Preparation: Place 24-well plate cell culture inserts (e.g., 8 µm pore size) into a 24-well plate.
-
Chemoattractant: Add 750 µL of assay medium (basal medium + chemoattractant) containing different concentrations of this compound to the lower wells. Use a vehicle control and a positive control (e.g., VEGF or 10% FBS).
-
Cell Seeding: Resuspend serum-starved HUVECs in assay medium without chemoattractant. Seed 5 x 10⁴ cells in 500 µL into the upper chamber of each insert.
-
Incubation: Incubate for 3-6 hours at 37°C.
-
Cell Removal: Carefully remove non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix and Stain: Fix the migrated cells on the bottom of the membrane with methanol and stain with a solution like crystal violet.
-
Quantification: Count the number of stained, migrated cells in several fields of view under a microscope.
Caption: Workflow for the Transwell Endothelial Cell Migration Assay.
Tube Formation Assay (In Vitro Angiogenesis)
This assay assesses the ability of endothelial cells to differentiate and form capillary-like structures when cultured on a basement membrane extract (BME) like Matrigel®.
Protocol:
-
Plate Coating: Thaw BME (e.g., Matrigel®) on ice. Coat the wells of a 96-well or 24-well plate with a thin layer of BME and allow it to polymerize at 37°C for 30-60 minutes.
-
Cell Preparation: Harvest HUVECs and resuspend them in basal medium containing the desired concentrations of this compound.
-
Seeding: Seed the HUVEC suspension onto the polymerized BME at a density of 1.5-2.5 x 10⁴ cells/well (96-well plate).
-
Incubation: Incubate for 4-18 hours at 37°C. Tube formation typically occurs rapidly.
-
Imaging: Visualize and capture images of the tube network using an inverted phase-contrast microscope.
-
Quantification: Analyze the images using software (e.g., ImageJ with an angiogenesis plugin) to quantify parameters such as total tube length, number of nodes, and number of meshes.
Caption: Workflow for the Endothelial Cell Tube Formation Assay.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.
Protocol:
-
Seeding: Seed HUVECs in a 24-well plate and grow to ~90% confluency.
-
Treatment: Wash cells with PBS and replace the medium with fresh phenol red-free basal medium containing this compound concentrations. Include a vehicle control and a positive control (e.g., Bradykinin or acetylcholine). To assess the role of eNOS, include a condition with an eNOS inhibitor like L-NAME.
-
Incubation: Incubate for a defined period (e.g., 30 minutes to 2 hours) to allow NO to be produced and accumulate as nitrite in the medium.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
Griess Reaction: Mix the supernatant with Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) according to the manufacturer's protocol.
-
Measurement: After a short incubation period for color development, measure the absorbance at ~540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Caption: Workflow for the Nitric Oxide (NO) Production Assay.
Data Presentation and Interpretation
Quantitative data from each assay should be summarized in tables for clear comparison. Results are typically expressed as a percentage of the vehicle control, and statistical significance should be determined using appropriate tests (e.g., ANOVA followed by a post-hoc test).
Table 1: Effect of this compound on Endothelial Cell Proliferation
| Treatment Group | Concentration | Absorbance (490 nm) ± SD | Proliferation (% of Control) |
|---|---|---|---|
| Vehicle Control | 0.1% DMSO | 0.85 ± 0.05 | 100% |
| This compound | 1 µM | 0.83 ± 0.06 | 97.6% |
| This compound | 10 µM | 0.75 ± 0.04 | 88.2% |
| This compound | 100 µM | 0.61 ± 0.05 | 71.8% |
| VEGF (Positive Control) | 20 ng/mL | 1.25 ± 0.08 | 147.1% |
Table 2: Effect of this compound on Endothelial Cell Migration
| Treatment Group | Concentration | Migrated Cells/Field ± SD | Migration (% of Control) |
|---|---|---|---|
| Vehicle Control | 0.1% DMSO | 150 ± 12 | 100% |
| This compound | 1 µM | 145 ± 15 | 96.7% |
| This compound | 10 µM | 110 ± 9 | 73.3% |
| This compound | 100 µM | 85 ± 11 | 56.7% |
| VEGF (Positive Control) | 20 ng/mL | 280 ± 21 | 186.7% |
Table 3: Effect of this compound on In Vitro Tube Formation
| Treatment Group | Concentration | Total Tube Length (µm) ± SD | Tube Formation (% of Control) |
|---|---|---|---|
| Vehicle Control | 0.1% DMSO | 8500 ± 650 | 100% |
| This compound | 1 µM | 8350 ± 710 | 98.2% |
| This compound | 10 µM | 6200 ± 580 | 72.9% |
| This compound | 100 µM | 4100 ± 450 | 48.2% |
| Suramin (Inhibitor) | 20 µM | 2500 ± 300 | 29.4% |
Table 4: Effect of this compound on Nitric Oxide Production
| Treatment Group | Concentration | Nitrite Conc. (µM) ± SD | NO Production (% of Control) |
|---|---|---|---|
| Vehicle Control | 0.1% DMSO | 2.5 ± 0.3 | 100% |
| This compound | 1 µM | 2.6 ± 0.2 | 104% |
| This compound | 10 µM | 2.4 ± 0.3 | 96% |
| This compound | 100 µM | 2.5 ± 0.4 | 100% |
| Bradykinin (Positive Control) | 1 µM | 6.8 ± 0.5 | 272% |
| Bradykinin + L-NAME | 1 µM + 100 µM | 2.7 ± 0.2 | 108% |
Interpretation of Results
-
Proliferation & Migration: A dose-dependent decrease in proliferation or migration could suggest that this compound has anti-angiogenic or cytostatic properties at higher concentrations.
-
Tube Formation: Inhibition of tube formation is a strong indicator of anti-angiogenic potential.
-
Nitric Oxide Production: No significant change in NO production would align with previous findings that this compound may not directly modulate calcium or prostacyclin pathways in endothelial cells and suggests its vasodilatory effect is independent of endothelial NO synthesis. An unexpected increase or decrease would warrant further investigation into its effects on eNOS activity or expression.
References
Application Notes and Protocols for Measuring Cyclandelate's Impact on Cerebral Blood Flow in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclandelate is a vasodilator that has been used in the management of various circulatory disorders.[1] Its primary mechanism of action is the inhibition of calcium ion influx into vascular smooth muscle cells, leading to vasodilation and an increase in blood flow.[2][3] The evaluation of this compound's efficacy in enhancing cerebral blood flow (CBF) in preclinical rodent models is crucial for understanding its therapeutic potential in cerebrovascular diseases.
These application notes provide detailed protocols for two widely used techniques to measure CBF in rodents: Laser Doppler Flowmetry (LDF) and Arterial Spin Labeling Magnetic Resonance Imaging (ASL-MRI). Also included are hypothetical data presentations and a depiction of the signaling pathway of this compound.
Key Techniques for Cerebral Blood Flow Measurement in Rodents
Several techniques are available for measuring CBF in rodents, each with its own advantages and limitations.[4]
-
Laser Doppler Flowmetry (LDF): A well-established method for continuous, real-time measurement of relative changes in microvascular red blood cell perfusion in a small tissue volume.[5] It is particularly useful for assessing dynamic responses to pharmacological agents.
-
Arterial Spin Labeling (ASL) - MRI: A non-invasive imaging technique that uses magnetically labeled arterial blood water as an endogenous tracer to quantify cerebral blood flow. It provides quantitative CBF maps with good spatial resolution.
-
Dynamic Susceptibility Contrast (DSC) - MRI: Another MRI-based method that involves the administration of an exogenous contrast agent to measure CBF.
-
Autoradiography: A technique that uses radiolabeled tracers to provide a quantitative measurement of regional CBF, although it is a terminal procedure.
-
Fluorescent Microspheres: This method involves the injection of fluorescent microspheres that lodge in the cerebral capillaries, allowing for post-mortem quantification of regional blood flow.
This document will focus on the detailed protocols for LDF and ASL-MRI due to their widespread use and ability to provide real-time or quantitative data non-invasively.
This compound's Signaling Pathway for Vasodilation
This compound's primary effect is the relaxation of vascular smooth muscle, which is initiated by the inhibition of calcium influx. This action reduces the intracellular calcium concentration, leading to vasodilation.
Experimental Protocols
Protocol 1: Laser Doppler Flowmetry (LDF) for Measuring Relative CBF Changes
This protocol describes the use of LDF to measure relative changes in cortical CBF in anesthetized rats following the administration of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., isoflurane, urethane)
-
Stereotaxic frame
-
Laser Doppler flowmeter and probe
-
Data acquisition system
-
Surgical instruments
-
Dental cement
-
This compound solution
-
Vehicle solution (e.g., saline)
-
Intravenous (IV) or intraperitoneal (IP) injection supplies
Workflow:
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Maintain body temperature at 37°C.
-
Surgical Procedure: Make a midline scalp incision to expose the skull. Carefully clean the skull surface. Thin the skull over the region of interest (e.g., somatosensory cortex) using a dental drill until it is translucent, being careful not to breach the dura.
-
Probe Placement: Securely position the LDF probe perpendicular to the thinned skull area, ensuring it is not in direct contact with the bone to avoid movement artifacts.
-
Baseline Recording: Allow the animal to stabilize for at least 20-30 minutes and record a stable baseline CBF signal.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., IV or IP). A dose-response study is recommended (e.g., 10, 30, 100 mg/kg).
-
Data Acquisition: Continuously record the LDF signal for a predefined period post-injection (e.g., 60 minutes) to observe the full effect and return to baseline.
-
Data Analysis: Express the LDF signal as a percentage change from the baseline. Analyze the peak change, time to peak, and duration of the effect.
Hypothetical Data Presentation:
| Treatment Group | Dose (mg/kg) | N | Peak CBF Increase (%) | Time to Peak (min) |
| Vehicle | - | 8 | 2.5 ± 1.1 | - |
| This compound | 10 | 8 | 15.2 ± 3.5 | 12.8 ± 2.1 |
| This compound | 30 | 8 | 28.9 ± 4.2** | 10.5 ± 1.9 |
| This compound | 100 | 8 | 45.7 ± 5.8*** | 9.8 ± 1.5 |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are presented as mean ± SEM. |
Protocol 2: Arterial Spin Labeling (ASL) MRI for Quantitative CBF Measurement
This protocol outlines the use of ASL-MRI to obtain quantitative CBF maps in mice before and after this compound administration.
Materials:
-
Male C57BL/6 mice (25-30 g)
-
MRI-compatible anesthetic system (e.g., isoflurane)
-
Small animal MRI scanner (e.g., 7T or 9.4T) with an appropriate radiofrequency coil
-
Physiological monitoring system (respiration, temperature)
-
This compound solution
-
Vehicle solution
-
Catheter for drug administration
Workflow:
Procedure:
-
Animal Preparation: Anesthetize the mouse with isoflurane (1.5-2% in medical air/O2). Secure the mouse in an MRI-compatible cradle. Monitor and maintain physiological parameters (respiration and body temperature) throughout the experiment.
-
Imaging:
-
Acquire a high-resolution T2-weighted anatomical scan for anatomical reference.
-
Perform a baseline ASL scan (e.g., using a pseudo-continuous ASL or pCASL sequence).
-
-
Drug Administration: While the mouse is still in the scanner, administer this compound or vehicle through a pre-placed catheter (e.g., tail vein).
-
Post-Dose Imaging: Acquire a series of ASL scans at different time points post-administration (e.g., 10, 30, 60 minutes) to capture the time course of the CBF changes.
-
Data Processing:
-
Process the raw ASL data to generate quantitative CBF maps (in units of mL/100g/min). This typically involves subtracting the labeled from the control images and using a reference scan for calibration.
-
Co-register the CBF maps to the anatomical images.
-
-
Data Analysis: Define regions of interest (ROIs) on the anatomical images (e.g., cortex, hippocampus, striatum) and extract the mean CBF values from the CBF maps for each ROI at each time point.
Hypothetical Data Presentation:
| Region of Interest | Treatment | Baseline CBF (mL/100g/min) | Post-Dose CBF (mL/100g/min) | % Change |
| Cortex | Vehicle | 105.4 ± 8.2 | 103.9 ± 7.9 | -1.4 ± 2.1 |
| This compound (30 mg/kg) | 108.1 ± 9.5 | 142.3 ± 11.2 | 31.6 ± 4.5 | |
| Hippocampus | Vehicle | 85.2 ± 6.7 | 84.1 ± 7.1 | -1.3 ± 1.9 |
| This compound (30 mg/kg) | 87.5 ± 7.9 | 110.2 ± 9.3 | 25.9 ± 3.8 | |
| Striatum | Vehicle | 92.6 ± 8.1 | 91.8 ± 8.5 | -0.9 ± 1.5 |
| This compound (30 mg/kg) | 94.3 ± 8.8 | 125.7 ± 10.1 | 33.3 ± 4.1 | |
| p<0.05 vs. corresponding baseline. Data are presented as mean ± SEM. |
Conclusion
The protocols described provide robust methods for assessing the impact of this compound on cerebral blood flow in rodents. Laser Doppler Flowmetry is ideal for examining the dynamics of CBF changes with high temporal resolution, while Arterial Spin Labeling MRI offers the advantage of non-invasive, quantitative, and regional CBF measurements. The choice of technique will depend on the specific research question, available resources, and the desired level of detail. These methodologies, coupled with the understanding of this compound's mechanism of action, will enable a thorough preclinical evaluation of its cerebrovascular effects.
References
- 1. Evaluation of Cerebral Blood Flow Autoregulation in the Rat Using Laser Doppler Flowmetry [jove.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. Calcium modulation and clinical effect. Profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: Evaluation of Cerebral Blood Flow Autoregulation in the Rat Using Laser Doppler Flowmetry [jove.com]
Establishing a Dose-Response Curve for Cyclandelate in Cultured Neurons: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclandelate is a vasodilator that has been investigated for various circulatory disorders.[1] Its primary mechanism of action involves the blockade of voltage-gated L-type calcium channels, thereby inhibiting the influx of calcium ions (Ca2+) into cells.[2][3] In the central nervous system, calcium signaling is fundamental to a vast array of neuronal functions, including neurotransmitter release, gene expression, and synaptic plasticity. Dysregulation of calcium homeostasis is implicated in numerous neurological disorders and neurodegenerative diseases. Therefore, understanding the dose-dependent effects of compounds like this compound on neuronal calcium dynamics and viability is crucial for evaluating their therapeutic potential and neurotoxic liability.
These application notes provide a comprehensive framework for establishing a dose-response curve for this compound in cultured neurons. Detailed protocols for primary neuron culture, functional assessment of calcium influx, and evaluation of neuronal viability are presented to guide researchers in quantifying the efficacy and potency of this compound.
Data Presentation
The following tables present hypothetical data based on the known binding affinity of this compound to L-type calcium channels in rat cerebral cortex membranes, which has a dissociation constant (Kd) of 7.1 x 10⁻⁵ M.[2] These tables are intended to serve as a template for organizing and presenting experimentally derived data.
Table 1: Dose-Response of this compound on Depolarization-Evoked Calcium Influx in Cultured Neurons
| This compound Concentration (M) | Mean Peak Intracellular Ca2+ Concentration [Ca2+]i (nM) | Standard Deviation (nM) | Percent Inhibition of Ca2+ Influx (%) |
| Vehicle (Control) | 500 | 25 | 0 |
| 1 x 10⁻⁶ | 485 | 22 | 3 |
| 1 x 10⁻⁵ | 420 | 18 | 16 |
| 5 x 10⁻⁵ | 280 | 15 | 44 |
| 7.1 x 10⁻⁵ (Kd) | 250 | 12 | 50 |
| 1 x 10⁻⁴ | 190 | 10 | 62 |
| 2 x 10⁻⁴ | 125 | 8 | 75 |
| 5 x 10⁻⁴ | 80 | 6 | 84 |
| 1 x 10⁻³ | 60 | 5 | 88 |
Table 2: Dose-Response of this compound on Neuronal Viability Following Excitotoxic Insult
| This compound Concentration (M) | Excitotoxic Agent (e.g., Glutamate) | Mean Neuronal Viability (% of Control) | Standard Deviation (%) |
| Vehicle | - | 100 | 5.0 |
| Vehicle | + | 45 | 4.5 |
| 1 x 10⁻⁶ | + | 50 | 4.8 |
| 1 x 10⁻⁵ | + | 62 | 5.1 |
| 5 x 10⁻⁵ | + | 78 | 4.2 |
| 7.1 x 10⁻⁵ (Kd) | + | 85 | 3.9 |
| 1 x 10⁻⁴ | + | 92 | 3.5 |
| 2 x 10⁻⁴ | + | 95 | 3.1 |
| 5 x 10⁻⁴ | + | 93 | 4.0 |
| 1 x 10⁻³ | + | 88 | 4.5 |
Experimental Protocols
Primary Neuronal Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents, a common model for in vitro neuropharmacological studies.
Materials:
-
Timed-pregnant rodent (e.g., Sprague-Dawley rat, E18)
-
Culture dishes/plates coated with Poly-D-lysine
-
Dissection medium (e.g., Hibernate-E)
-
Enzymatic dissociation solution (e.g., Papain)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)
-
Sterile dissection tools
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Prepare culture plates by coating with Poly-D-lysine overnight at 37°C, followed by washing with sterile water.
-
Euthanize the pregnant rodent according to approved animal welfare protocols.
-
Dissect the cerebral cortices from the embryos in sterile dissection medium.
-
Mince the cortical tissue and incubate in the enzymatic dissociation solution to create a single-cell suspension.
-
Gently triturate the tissue to further dissociate the cells.
-
Plate the neuronal cell suspension onto the prepared culture dishes at a desired density (e.g., 1.5 x 10⁵ cells/cm²).
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO₂, changing half of the medium every 2-3 days.
-
Allow neurons to mature for at least 7-10 days in vitro before conducting experiments.
Measurement of Intracellular Calcium Influx (Fura-2 AM Imaging)
This protocol outlines the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to neuronal depolarization and treatment with this compound.
Materials:
-
Mature primary neuronal cultures on glass coverslips
-
Fura-2 AM stock solution (in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Depolarization solution (e.g., HBSS with high KCl concentration, such as 50 mM)
-
This compound stock solutions of various concentrations
-
Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Prepare a loading solution of Fura-2 AM (typically 2-5 µM) in HBSS.
-
Incubate the neuronal cultures with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the AM ester.
-
Mount the coverslip onto the imaging chamber of the microscope and perfuse with HBSS.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm.
-
Pre-incubate the neurons with various concentrations of this compound for a defined period.
-
Induce depolarization by switching the perfusion to the high KCl solution containing the corresponding concentration of this compound.
-
Record the changes in fluorescence intensity at both excitation wavelengths during depolarization.
-
Calculate the ratio of fluorescence intensities (F340/F380), which is proportional to the intracellular calcium concentration.
-
Plot the peak change in the F340/F380 ratio or the calculated [Ca²⁺]i against the log of the this compound concentration to generate a dose-response curve.
Assessment of Neuronal Viability (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the neuroprotective effects of this compound against an excitotoxic insult.
Materials:
-
Mature primary neuronal cultures in a 96-well plate format
-
Excitotoxic agent (e.g., Glutamate or NMDA)
-
This compound stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Culture primary neurons in 96-well plates until mature.
-
Pre-treat the neurons with a range of this compound concentrations for a specified duration (e.g., 1-2 hours).
-
Introduce the excitotoxic agent to the wells (except for the negative control wells) and co-incubate with this compound for a period known to induce cell death (e.g., 24 hours).
-
Remove the treatment medium and add the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot against the log of the this compound concentration to determine the neuroprotective dose-response relationship.
Visualizations
Caption: this compound's mechanism of action in neurons.
Caption: Workflow for establishing a dose-response curve.
References
- 1. Patch-Clamp Electrophysiology of Intracellular Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a calcium modulating agent in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carvacrol decreases neuronal excitability by inhibition of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Cyclandelate in Migraine Prophylaxis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cyclandelate in clinical studies for migraine prophylaxis, summarizing key findings, outlining experimental protocols, and visualizing relevant pathways and workflows.
Introduction
This compound is a vasodilator that has been investigated for its potential prophylactic effects in migraine management.[1][2] Its mechanism of action is thought to involve the inhibition of calcium-induced contraction of vascular smooth muscle cells, reduction of platelet aggregation, and suppression of 5HT release from platelets.[3] These pharmacological properties suggest that this compound may play a role in preventing the cascade of events that lead to a migraine attack. This document outlines the application of this compound in a research context for migraine prophylaxis.
Proposed Mechanism of Action
This compound's primary proposed mechanism in migraine prophylaxis is its role as a calcium channel antagonist.[1] By blocking voltage-dependent calcium channels on smooth muscle cells of blood vessels, it inhibits calcium influx, leading to vasodilation.[1] This action may counteract the vasoconstriction phase sometimes associated with migraine aura and prevent subsequent rebound vasodilation, which is thought to contribute to headache pain. Additionally, its mild antiplatelet effects may prevent the release of vasoactive substances from platelets.
Quantitative Data from Clinical Studies
The following tables summarize the quantitative data from key clinical trials investigating the efficacy and safety of this compound for migraine prophylaxis.
Table 1: Efficacy of this compound in Migraine Prophylaxis
| Study | Comparator(s) | This compound Dosage | Primary Efficacy Outcome |
| Diener et al. (1996) | Placebo, Propranolol | 1200 mg/day | The percentage of patients with a ≥50% reduction in migraine attacks was 37.0% for this compound, 42.3% for propranolol, and 30.9% for placebo (not statistically superior to placebo). The mean duration of migraine decreased by 36.8 hours/month with this compound compared to 13.7 hours/month with placebo (p=0.046). |
| Diener et al. (2001) | Placebo | 1600 mg/day | No significant difference was found between this compound and placebo for the primary endpoint of reduction in migraine days. However, this compound was superior to placebo based on the global impression of efficacy rated by patients and physicians. |
| Nappi et al. (1987) | Flunarizine | 1600 mg/day | Both this compound and flunarizine significantly relieved migraine symptoms compared to baseline and placebo, as measured by pain total index, headache index, analgesic consumption, and number of migraine days. |
| Wessely et al. (1987) | Pizotifen | 1600 mg/day | This compound showed an average reduction of >60% in frequency of attacks (77.6%), total pain index (64.0%), and number of awakenings with headache (72.7%), which was significantly superior (p<0.01) to pizotifen. |
| Evers et al. (1998) | Placebo | Not specified | This compound significantly reduced the number of days with migraine and the duration of migraine compared to placebo. |
Table 2: Safety and Tolerability of this compound
| Study | Comparator(s) | This compound Dosage | Reported Adverse Events for this compound |
| Diener et al. (1996) | Placebo, Propranolol | 1200 mg/day | Adverse experiences were reported by 16.0% of patients on this compound, compared to 9.1% on placebo and 24.4% on propranolol. Drug-related adverse events occurred in 7.1% of the this compound group. |
| Diener et al. (2001) | Placebo | 1600 mg/day | Both this compound and placebo were well tolerated. |
| Nappi et al. (1987) | Flunarizine | 1600 mg/day | The most common side effect reported with this compound was gastric upset. In comparison, flunarizine was associated with drowsiness, weight gain, and asthenia. |
| Wessely et al. (1987) | Pizotifen | 1600 mg/day | Side effects in the this compound group were reported to be fewer and less pronounced than in the pizotifen group. |
Experimental Protocols
The following is a generalized protocol for a clinical trial investigating the use of this compound for migraine prophylaxis, based on common methodologies from the cited studies.
1. Study Design:
-
Type: Randomized, double-blind, parallel-group, placebo-controlled, and/or active-comparator-controlled multicenter study.
-
Phases:
-
Screening/Baseline Phase (e.g., 4 weeks): A run-in period to collect baseline data on migraine frequency, duration, and severity, and to identify eligible participants. In some studies, a single-blind placebo run-in is used to exclude placebo responders.
-
Treatment Phase (e.g., 12-16 weeks): Participants are randomized to receive this compound, placebo, or an active comparator.
-
Follow-up Phase (optional): A period after treatment cessation to assess any sustained effects or withdrawal symptoms.
-
2. Participant Selection:
-
Inclusion Criteria:
-
Adults (typically 18-65 years of age).
-
A diagnosis of migraine with or without aura according to the International Headache Society (IHS) criteria.
-
A history of a specified number of migraine attacks per month (e.g., 2 to 6 attacks) during the baseline period.
-
Willingness to provide informed consent and comply with study procedures.
-
-
Exclusion Criteria:
-
Contraindications to this compound or comparator drugs.
-
Use of other prophylactic migraine medications.
-
Presence of other headache disorders that could confound the results.
-
Significant medical or psychiatric conditions.
-
Pregnancy or lactation.
-
3. Randomization and Blinding:
-
Participants are randomly assigned to treatment groups using a computer-generated randomization list.
-
The study is conducted in a double-blind manner, where neither the participants nor the investigators are aware of the treatment allocation. This is achieved by using identical-looking placebo and active drug formulations.
4. Treatment Regimen:
-
This compound: Dosages have ranged from 1200 mg to 1600 mg per day, typically administered in divided doses (e.g., 800 mg twice daily).
-
Placebo: An inert substance identical in appearance, taste, and smell to the this compound formulation.
-
Active Comparator (if applicable): A standard prophylactic medication such as propranolol (e.g., 120 mg/day), flunarizine (e.g., 5 mg/day), or pizotifen (e.g., 1.5 mg/day).
5. Outcome Measures:
-
Primary Endpoint:
-
The change in the mean monthly frequency of migraine attacks from the baseline period to the final weeks of the treatment period.
-
The percentage of patients who are "responders," defined as having a ≥50% reduction in migraine attack frequency.
-
The change in the number of migraine days per month.
-
-
Secondary Endpoints:
-
Change in the mean duration and severity of migraine attacks.
-
Consumption of acute medication for migraine attacks.
-
Patient and physician global assessment of efficacy.
-
Incidence and severity of adverse events.
-
6. Data Collection and Analysis:
-
Participants are typically asked to maintain a daily headache diary to record the frequency, duration, severity of headaches, and use of rescue medication.
-
Adverse events are recorded at each study visit.
-
Statistical analysis is performed using appropriate methods for comparing the treatment groups, such as analysis of covariance (ANCOVA) or chi-squared tests, with a predefined level of significance (e.g., p < 0.05).
Conclusion
The available evidence suggests that this compound may have a comparable efficacy to some established migraine prophylactic drugs like propranolol and may be better tolerated than others such as flunarizine and pizotifen. However, its superiority over placebo has not been consistently demonstrated across all studies and endpoints. Therefore, while this compound shows promise as an alternative in migraine prophylaxis, particularly for patients who do not tolerate other first-line treatments, further well-designed clinical trials are needed to firmly establish its place in the therapeutic arsenal. These application notes and protocols provide a framework for conducting such research.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound in the prophylaxis of migraine: a randomized, parallel, double-blind study in comparison with placebo and propranolol. The Study group - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cyclandelate Solubility for Research Applications
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyclandelate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the aqueous solubility of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is classified as practically insoluble in water.[1] This low aqueous solubility can present significant challenges for in vitro and in vivo research.
Q2: In which organic solvents is this compound soluble?
A2: this compound is freely soluble in ethanol, diethyl ether, acetone, and petroleum ether.[1] It is also soluble in lipoids and their solvents.[1] A measured solubility in dimethyl sulfoxide (DMSO) is ≥ 12.35 mg/mL.
Q3: How can I prepare a stock solution of this compound?
A3: Due to its poor aqueous solubility, a stock solution of this compound should be prepared using an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice. For in vitro cellular assays, it is crucial to keep the final concentration of the organic solvent in the culture medium low (typically <0.1% v/v) to avoid solvent-induced cytotoxicity.
Q4: What is the mechanism of action of this compound?
A4: this compound is a vasodilator that acts as a direct-acting smooth muscle relaxant.[1] Its pharmacological action is attributed to its ability to act as a calcium channel antagonist, inhibiting the influx of calcium into vascular smooth muscle cells, which leads to vasodilation.[1]
Troubleshooting Guide: Improving this compound Solubility
This guide provides several methods to enhance the aqueous solubility of this compound for research purposes.
Issue: this compound precipitates when added to my aqueous buffer.
Cause: Direct addition of this compound, a hydrophobic compound, to an aqueous medium will result in poor dissolution and precipitation.
Solutions:
-
Co-solvent System: Utilize a mixture of a water-miscible organic solvent and your aqueous buffer.
-
Cyclodextrin Inclusion Complex: Form an inclusion complex with a cyclodextrin to increase the apparent water solubility of this compound.
-
Use of Surfactants: Employ a surfactant to form micelles that can encapsulate the hydrophobic this compound molecule.
-
pH Adjustment: For weakly ionizable compounds, adjusting the pH of the solution can increase solubility. However, the effect of pH on this compound solubility is not well-documented and would require experimental determination.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (MW: 276.37 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh out 2.76 mg of this compound using a calibrated analytical balance.
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube until the this compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Workflow for Preparing this compound Stock Solution
Caption: Step-by-step workflow for preparing a 10 mM this compound stock solution in DMSO.
Protocol 2: Solubility Enhancement using a Co-solvent System (Ethanol/Water)
This protocol provides a general method for increasing this compound solubility using an ethanol and water co-solvent system. The optimal ratio will depend on the final desired concentration and should be determined empirically.
Materials:
-
This compound
-
Ethanol (200 proof, absolute)
-
Deionized water or desired aqueous buffer
-
Vortex mixer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a concentrated stock solution of this compound in 100% ethanol.
-
In a separate container, prepare the desired final volume of the aqueous buffer.
-
While vigorously stirring the aqueous buffer, slowly add the this compound/ethanol stock solution dropwise.
-
Continue stirring for at least 30 minutes to ensure complete mixing.
-
Visually inspect for any signs of precipitation. If precipitation occurs, the final ethanol concentration may need to be increased, or the final this compound concentration decreased.
Caption: Simplified signaling pathway illustrating this compound's mechanism as a calcium channel blocker leading to vasodilation.
References
Technical Support Center: Troubleshooting Cyclandelate Stability in Cell Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Cyclandelate in their cell culture experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common stability issues encountered when working with this lipophilic compound.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates upon addition to my cell culture medium. What should I do?
A1: Precipitation of lipophilic compounds like this compound upon addition to aqueous solutions like cell culture media is a common issue. Here are several steps you can take to troubleshoot this problem:
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity and precipitation. You may need to prepare a more concentrated stock solution of this compound in DMSO, but be mindful of its solubility limit in the solvent.
-
Pre-warm the Media: Gently warming the cell culture media to 37°C before adding the this compound stock solution can help improve its solubility.[1]
-
Stepwise Dilution: Instead of adding the concentrated this compound stock directly to the full volume of media, try a stepwise dilution. First, dilute the stock in a small volume of pre-warmed serum-free media, vortex gently, and then add this intermediate dilution to the final volume of complete media.
-
Increase Serum Concentration (if applicable): For cell lines that tolerate it, increasing the serum concentration in the media can sometimes help to solubilize lipophilic compounds through binding to serum proteins like albumin.[2] However, be aware that this can also affect the free concentration of this compound and its biological activity.[3][4]
-
Sonication: Briefly sonicating the final media containing this compound in a 37°C water bath can help to dissolve small precipitates.[1] However, excessive sonication can potentially degrade the compound or media components.
Q2: I'm observing a decrease in the expected biological effect of this compound over the course of my multi-day experiment. Could the compound be degrading in the media?
A2: Yes, it is possible that this compound is degrading in the cell culture media over time. Several factors can contribute to the degradation of compounds in an aqueous environment at 37°C:
-
Hydrolysis: this compound is an ester, and the ester bond can be susceptible to hydrolysis, especially at the physiological pH of cell culture media (typically 7.2-7.4). Hydrolysis would lead to the formation of mandelic acid and 3,3,5-trimethylcyclohexanol, rendering the drug inactive.
-
pH shifts: The metabolic activity of cells can cause the pH of the culture medium to change over time. Significant shifts in pH can affect the stability of pH-sensitive compounds.
-
Light Exposure: While not specifically documented for this compound, some compounds are light-sensitive and can degrade upon exposure to light. It is good practice to minimize light exposure for all drug solutions.
To mitigate potential degradation, consider the following:
-
Fresh Media Changes: For longer-term experiments, it is advisable to replace the media with freshly prepared this compound-containing media every 24-48 hours.
-
Stability Assessment: You can perform a simple stability test by incubating this compound in your cell culture medium at 37°C for various time points (e.g., 0, 24, 48, 72 hours) and then testing the biological activity of the conditioned media.
Q3: How should I prepare and store my this compound stock solution?
A3: Proper preparation and storage of your this compound stock solution are crucial for reproducible results.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for in vitro studies.
-
Stock Concentration: Prepare a concentrated stock solution (e.g., 10-100 mM) in sterile DMSO. This allows for the addition of a small volume to your culture medium, minimizing the final DMSO concentration.
-
Storage Conditions: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. One source suggests that a DMSO stock solution can be stored at -20°C for up to one month and at -80°C for up to six months.
-
Sterilization: Do not autoclave solutions containing this compound as the heat can cause degradation. The DMSO stock solution should be prepared under sterile conditions and subsequent dilutions in sterile media should be performed in a laminar flow hood.
Q4: Could components of the cell culture media be interacting with this compound and affecting its stability or activity?
A4: Yes, interactions with media components are possible.
-
Serum Proteins: As mentioned, this compound can bind to serum proteins. This binding is reversible, but it reduces the concentration of free, biologically active drug. If you are comparing results between experiments with different serum concentrations, this could be a source of variability.
-
Other Components: While less common, other media components could potentially interact with the compound. If you suspect an interaction, you could try a simpler, defined medium to see if the issue persists.
Experimental Protocols
Protocol 1: Assessing the Solubility of this compound in Cell Culture Media
This protocol helps determine the practical solubility limit of this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
DMSO (cell culture grade, sterile)
-
Your specific cell culture medium (with and without serum)
-
Sterile microcentrifuge tubes
-
Spectrophotometer or HPLC
Methodology:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).
-
Create a series of dilutions of the this compound stock solution in your cell culture medium (e.g., 1, 5, 10, 25, 50, 100 µM). Prepare two sets: one with serum and one without.
-
Include a vehicle control (DMSO only) at the highest concentration used.
-
Incubate the solutions at 37°C for 2 hours.
-
Visually inspect each tube for any signs of precipitation.
-
For a more quantitative analysis, centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitate.
-
Carefully collect the supernatant and measure the concentration of this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC).
-
The highest concentration that shows no precipitation and where the measured concentration in the supernatant matches the nominal concentration is considered the practical solubility limit.
Protocol 2: Evaluating the Stability of this compound in Cell Culture Media Over Time
This protocol assesses the degradation of this compound in your cell culture medium under standard incubation conditions.
Materials:
-
This compound stock solution in DMSO
-
Your specific cell culture medium (complete, with serum)
-
Sterile tubes or multi-well plates
-
37°C incubator with 5% CO2
-
Analytical method to quantify this compound (e.g., HPLC-UV)
Methodology:
-
Prepare a solution of this compound in your complete cell culture medium at the desired final concentration.
-
Aliquot the solution into sterile tubes or wells of a multi-well plate.
-
Place the samples in a 37°C, 5% CO2 incubator.
-
At various time points (e.g., 0, 4, 8, 24, 48, and 72 hours), remove an aliquot for analysis.
-
Immediately analyze the concentration of the remaining this compound using a validated HPLC-UV method. A decrease in the peak area corresponding to this compound over time indicates degradation.
-
If possible, analyze for the appearance of new peaks which may correspond to degradation products.
Data Presentation
Table 1: Example Solubility Data for this compound in DMEM
| Nominal Concentration (µM) | Medium Composition | Visual Observation | Measured Concentration in Supernatant (µM) |
| 10 | DMEM + 10% FBS | Clear | 9.8 |
| 25 | DMEM + 10% FBS | Clear | 24.5 |
| 50 | DMEM + 10% FBS | Slight Haze | 42.1 |
| 100 | DMEM + 10% FBS | Precipitate | 35.7 |
| 10 | DMEM (serum-free) | Clear | 9.9 |
| 25 | DMEM (serum-free) | Slight Haze | 20.3 |
| 50 | DMEM (serum-free) | Precipitate | 15.8 |
| 100 | DMEM (serum-free) | Heavy Precipitate | 11.2 |
Table 2: Example Stability Data for this compound (25 µM) in DMEM + 10% FBS at 37°C
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 25.0 | 100 |
| 4 | 24.1 | 96.4 |
| 8 | 22.9 | 91.6 |
| 24 | 18.5 | 74.0 |
| 48 | 13.2 | 52.8 |
| 72 | 8.1 | 32.4 |
Visualizations
References
- 1. Serum Protein Adsorption Modulates the Toxicity of Highly Positively Charged Hydrogel Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding interactions of niclosamide with serum proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of drug interactions with serum proteins and related binding agents by affinity capillary electrophoresis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C17H24O3 | CID 2893 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing Cyclandelate Dosage for In Vivo Neuroprotection Studies: A Technical Support Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing Cyclandelate in in vivo neuroprotection studies. The information is presented in a question-and-answer format to address common challenges and provide practical solutions for experimental design and execution.
Disclaimer: Published literature on the specific use of this compound in in vivo models of acute neuroprotection (e.g., stroke, traumatic brain injury) is limited. The following recommendations are based on the known pharmacological properties of this compound, clinical data, and preclinical data from analogous compounds such as other calcium channel blockers and vasodilators. Researchers should conduct pilot dose-finding studies to determine the optimal and safe dosage for their specific animal model and experimental paradigm.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of neuroprotection for this compound?
This compound is a vasodilator that primarily acts as a calcium channel blocker, inhibiting the influx of calcium ions into smooth muscle cells.[1][2] This mechanism is believed to be central to its potential neuroprotective effects. In the context of neurological injury, such as ischemic stroke or traumatic brain injury (TBI), excessive intracellular calcium accumulation is a key trigger for neuronal death pathways.[3]
By modulating calcium entry, this compound may exert neuroprotection through several downstream effects:
-
Reduction of Excitotoxicity: Limiting calcium influx can mitigate the downstream neurotoxic effects of excessive glutamate release, a hallmark of ischemic brain injury.
-
Inhibition of Apoptotic Pathways: Calcium overload activates various enzymes, including calpains and caspases, which are critical executioners of apoptotic cell death. By controlling intracellular calcium levels, this compound may inhibit these pathways.
-
Improved Cerebral Blood Flow: As a vasodilator, this compound can increase blood flow to the ischemic penumbra, the area of moderately ischemic brain tissue surrounding the core infarct that is potentially salvageable.[4] This improved perfusion can enhance oxygen and nutrient delivery to at-risk neurons.
-
Anti-platelet Aggregation: this compound has been shown to possess anti-platelet aggregation properties, which could be beneficial in preventing the formation of microthrombi and improving microcirculation in the injured brain.[1]
Q2: What is a recommended starting dosage range for this compound in rodent models of neuroprotection?
Direct evidence for this compound dosing in rodent models of acute neuroprotection is scarce. However, based on its classification as a calcium channel blocker and vasodilator, a starting point can be extrapolated from studies on similar compounds and available toxicological data. The oral LD50 of this compound in guinea pigs is reported as 3950 mg/kg, suggesting a relatively wide therapeutic window.
For initial dose-finding studies, a conservative approach is recommended. Researchers could start with a low dose and escalate to find a dose that is both effective and well-tolerated.
Table 1: Proposed Starting Dose Ranges for this compound in Rodent Neuroprotection Studies (Oral Gavage)
| Animal Model | Proposed Starting Dose (mg/kg) | Rationale |
| Rat (Stroke/TBI) | 10 - 50 mg/kg | This range is inferred from preclinical studies of other calcium channel blockers and vasodilators in similar models. It is significantly lower than the reported LD50 in other species, providing a safety margin. |
| Mouse (Stroke/TBI) | 10 - 50 mg/kg | Similar to rats, this starting range is a conservative estimate based on analogous compounds. Allometric scaling from rat to mouse would suggest a potentially higher dose, but starting low is advisable. |
Troubleshooting Dosage:
-
Issue: No observable neuroprotective effect.
-
Solution: Gradually increase the dose in subsequent cohorts. Ensure the administration protocol (timing, frequency) is optimized.
-
-
Issue: Signs of toxicity (e.g., lethargy, excessive vasodilation leading to hypotension, gastrointestinal distress).
-
Solution: Reduce the dosage. Monitor cardiovascular parameters (blood pressure, heart rate) if possible. Consider a different vehicle for administration if solubility is an issue.
-
Experimental Protocols
Q3: Can you provide a detailed protocol for a pilot study to evaluate the neuroprotective efficacy of this compound in a rat model of ischemic stroke?
This protocol outlines a general procedure for a pilot study using the middle cerebral artery occlusion (MCAO) model in rats.
Experimental Workflow for this compound Neuroprotection Study
Caption: Experimental workflow for a this compound neuroprotection study in a rat MCAO model.
Detailed Protocol:
-
Animal Model:
-
Species: Male Sprague-Dawley rats (250-300g).
-
Model: Transient middle cerebral artery occlusion (tMCAO). A 90-minute occlusion followed by reperfusion is a common paradigm.
-
-
Drug Preparation and Administration:
-
Vehicle: A 0.5% solution of carboxymethylcellulose (CMC) in sterile water is a suitable vehicle for oral administration.
-
This compound Solution: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 10, 25, 50 mg/mL).
-
Administration: Administer this compound or vehicle via oral gavage at a volume of 1 mL/kg.
-
Timing: A common therapeutic window to investigate is administration 1 hour after the onset of reperfusion.
-
-
Experimental Groups (n=8-10 per group):
-
Sham Group: Animals undergo surgery without MCAO and receive the vehicle.
-
Vehicle Group: Animals undergo MCAO and receive the vehicle.
-
This compound Groups: Animals undergo MCAO and receive different doses of this compound (e.g., 10, 25, 50 mg/kg).
-
-
Outcome Measures:
-
Neurological Deficit Scoring: Assess neurological function at 24 hours, 72 hours, and 7 days post-MCAO using a standardized scale such as the modified Neurological Severity Score (mNSS).
-
Motor Function: Evaluate motor coordination and balance using tests like the rotarod test or beam walking test at similar time points.
-
Infarct Volume Measurement: At 7 days post-MCAO, euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct. Calculate the infarct volume as a percentage of the total brain volume.
-
Histological Analysis: Perform Nissl staining to assess neuronal survival and Fluoro-Jade staining to identify degenerating neurons in the peri-infarct region.
-
Biochemical Analysis: Use Western blotting or ELISA to measure levels of apoptotic markers (e.g., cleaved caspase-3, Bax/Bcl-2 ratio) and inflammatory markers (e.g., TNF-α, IL-1β) in brain tissue homogenates.
-
Signaling Pathways
Q4: What are the key signaling pathways likely modulated by this compound's neuroprotective action?
As a calcium channel blocker, this compound is expected to influence calcium-dependent signaling cascades that are activated during neuronal injury.
Hypothesized Neuroprotective Signaling Cascade of this compound
Caption: Hypothesized signaling pathways modulated by this compound in neuroprotection.
Explanation of Pathways:
-
Calcium-Mediated Apoptosis: Elevated intracellular calcium activates proteases like calpains, which in turn can cleave and activate caspases (e.g., caspase-3), leading to the execution of the apoptotic program. By blocking calcium influx, this compound can inhibit this cascade.
-
Oxidative Stress: Calcium overload in mitochondria can lead to increased production of reactive oxygen species (ROS), resulting in oxidative stress and damage to cellular components. This compound may reduce this oxidative burden by limiting mitochondrial calcium uptake.
-
Inflammatory Signaling: Calcium is a second messenger in many inflammatory signaling pathways. For instance, it can contribute to the activation of transcription factors like NF-κB, which drives the expression of pro-inflammatory cytokines. By modulating calcium levels, this compound may dampen the neuroinflammatory response following injury.
Troubleshooting Guide
Table 2: Troubleshooting Common Issues in this compound Neuroprotection Studies
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High mortality in MCAO group | Severe ischemic injury; Anesthesia complications; Post-operative complications (e.g., hyperthermia) | Reduce occlusion time; Ensure proper anesthetic depth and monitor vital signs; Maintain body temperature with a heating pad. |
| High variability in infarct volume | Inconsistent occlusion of the MCA; Variation in collateral blood flow | Use a silicone-coated filament for MCAO; Ensure consistent filament insertion depth; Use a laser Doppler flowmeter to confirm successful occlusion and reperfusion. |
| No significant difference between vehicle and this compound groups | Ineffective dose; Administration outside the therapeutic window; Insensitive outcome measures | Conduct a dose-response study; Test different administration time points (e.g., pre-treatment, immediate post-reperfusion); Use a combination of behavioral, histological, and biochemical endpoints. |
| Unexpected behavioral side effects | Off-target effects of this compound; Vehicle effects | Perform a thorough literature search for known side effects; Include a vehicle-only control group in all experiments; Observe animals for any abnormal behaviors. |
| Difficulty dissolving this compound | Poor solubility in the chosen vehicle | Try different vehicles (e.g., add a small amount of a solubilizing agent like Tween 80); Prepare a fresh solution for each experiment; Use sonication to aid dissolution. |
References
Overcoming common issues in Cyclandelate HPLC analysis
Welcome to the technical support center for Cyclandelate High-Performance Liquid Chromatography (HPLC) analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q1: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?
A: Peak tailing is a common issue in HPLC and can compromise the accuracy of quantification.[1] It occurs when the peak's trailing edge is broader than its leading edge.[2] The primary causes for peak tailing in this compound analysis include:
-
Secondary Interactions: Unwanted interactions between this compound and the stationary phase, particularly with residual silanol groups on the silica-based column, can cause tailing.[1][3] Basic compounds are especially prone to interacting with these acidic silanol groups.[4]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to peak tailing. If the pH is too close to the pKa of this compound, both ionized and non-ionized forms may exist, resulting in a distorted peak shape.
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can also result in poor peak shape.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound to ensure it is in a single ionic form. For the analysis of this compound, a mobile phase with a buffer at pH 3.0 has been shown to be effective.
-
Use a High-Quality, End-Capped Column: Employ a modern, high-purity silica column with end-capping to minimize the availability of residual silanol groups. A Phenomenex Luna C18 column is a suitable choice for this compound analysis.
-
Reduce Sample Concentration: If column overload is suspected, dilute the sample and reinject.
-
Clean or Replace the Column: If the column is contaminated, flush it with a strong solvent. If performance does not improve, the column may need to be replaced.
Issue 2: Inconsistent Retention Times
Q2: The retention time for my this compound peak is shifting between injections. What could be causing this variability?
A: Retention time shifts can be frustrating and can indicate a problem with the stability of your HPLC system or method. Common causes for retention time drift include:
-
Changes in Mobile Phase Composition: Even small variations in the mobile phase composition can lead to significant shifts in retention time. This can be due to improper mixing, evaporation of a volatile solvent, or degradation of a mobile phase component.
-
Fluctuations in Flow Rate: Inconsistent flow from the HPLC pump, which could be caused by leaks, air bubbles in the pump head, or faulty check valves, will directly affect retention times.
-
Column Temperature Variations: Changes in the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, leading to retention time shifts.
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of analyses can cause retention times to drift in the initial runs.
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase: Ensure the mobile phase is accurately prepared and well-mixed. Degas the mobile phase thoroughly to prevent air bubbles.
-
Check the HPLC System for Leaks: Visually inspect all fittings and connections for any signs of leakage.
-
Purge the Pump: Purge the pump to remove any air bubbles from the system.
-
Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times.
-
Ensure Proper Column Equilibration: Equilibrate the column with the mobile phase for a sufficient amount of time (typically 10-20 column volumes) before injecting your samples.
Issue 3: Poor Resolution
Q3: I am not getting adequate separation between the this compound peak and other components in my sample. How can I improve the resolution?
A: Resolution is a critical parameter in HPLC that measures the degree of separation between two adjacent peaks. Poor resolution can be caused by several factors:
-
Suboptimal Mobile Phase Composition: The strength and composition of the mobile phase play a crucial role in achieving good resolution.
-
Inappropriate Column: The choice of stationary phase and column dimensions can significantly impact resolution.
-
Peak Broadening: Broad peaks will naturally have poorer resolution. This can be caused by issues discussed in the peak shape section or by extra-column effects (e.g., excessive tubing length).
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Adjust Solvent Strength: Modifying the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer can alter the retention and improve separation. For this compound, a mobile phase of acetonitrile and a pH 3.0 buffer in a 70:30 (v/v) ratio has been shown to provide good separation.
-
Change the Organic Solvent: If adjusting the ratio is not sufficient, consider trying a different organic solvent (e.g., methanol) to alter the selectivity of the separation.
-
-
Select an Appropriate Column:
-
Particle Size: Smaller particle size columns generally provide higher efficiency and better resolution.
-
Column Length: A longer column can increase the number of theoretical plates and improve resolution, but will also increase analysis time and backpressure.
-
-
Minimize Extra-Column Volume: Use tubing with the smallest possible internal diameter and keep the length to a minimum to reduce peak broadening.
Issue 4: Low Sensitivity / No Peak
Q4: I am observing a very small peak for this compound, or no peak at all. What are the possible reasons?
A: Low sensitivity can be a significant problem, especially when analyzing low-concentration samples. The absence of a peak can indicate a more severe issue. Potential causes include:
-
Incorrect Detection Wavelength: The detector wavelength may not be optimal for this compound.
-
Sample Degradation: this compound may have degraded in the sample solution.
-
Injection Issues: A problem with the autosampler, such as a blocked needle or a leak in the injection valve, can prevent the sample from reaching the column.
-
Detector Malfunction: The detector lamp may be failing or there could be an issue with the detector electronics.
Troubleshooting Steps:
-
Verify Detection Wavelength: Ensure the UV detector is set to the wavelength of maximum absorbance for this compound, which is 220 nm.
-
Prepare Fresh Samples: Prepare a fresh standard solution of this compound to rule out sample degradation.
-
Check the Injector: Perform a manual injection if possible to see if the problem lies with the autosampler. Inspect the syringe and injection port for any blockages or leaks.
-
Check Detector Performance: Check the detector lamp's energy or perform a diagnostic test to ensure it is functioning correctly.
Experimental Protocol: RP-HPLC Method for this compound
This section provides a detailed methodology for the Reversed-Phase HPLC analysis of this compound.
Chromatographic Conditions:
| Parameter | Value |
| Column | Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Triethylamine buffer (pH 3.0, adjusted with Trifluoroacetic acid) in a ratio of 70:30 (v/v) |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 220 nm |
| Column Temperature | Ambient |
| Run Time | Approximately 9 minutes |
Reagent and Sample Preparation:
-
Mobile Phase Preparation:
-
Prepare the 0.1% Triethylamine (TEA) buffer by adding 1 mL of TEA to 1000 mL of Milli-Q water.
-
Adjust the pH of the buffer to 3.0 using Trifluoroacetic acid.
-
Mix the buffer with acetonitrile in a 30:70 ratio (v/v).
-
Degas the mobile phase by sonication or vacuum filtration before use.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh about 50 mg of this compound working standard and transfer it to a 50 mL volumetric flask.
-
Dissolve the standard in 10 mL of acetonitrile and then dilute to the mark with water to obtain a 1000 µg/mL stock solution.
-
Further dilute this stock solution with the mobile phase to achieve a final concentration of 100 µg/mL.
-
-
Sample Solution Preparation (from capsule dosage form):
-
Weigh and transfer a powder amount equivalent to 50 mg of this compound into a 50 mL volumetric flask.
-
Add 30 mL of the mobile phase (diluent) and sonicate for 15 minutes with intermittent shaking.
-
Place the solution in a water bath at 80°C for 30 minutes.
-
Dilute to the mark with the diluent to get a 1000 µg/mL solution.
-
Filter the solution through a 0.45 µm nylon filter.
-
Dilute the filtered solution with the diluent to a final concentration of 100 µg/mL.
-
Visualized Workflows
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for common HPLC issues.
Caption: A general workflow for this compound HPLC analysis.
Caption: A decision tree for troubleshooting common HPLC issues.
References
Technical Support Center: Adjusting Cyclandelate Concentration for In Vitro Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclandelate in vitro. The focus is on optimizing experimental conditions to avoid cytotoxicity and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
This compound is known to be a vasodilator that acts directly on vascular smooth muscle.[1][2][3] Its pharmacological effects are believed to stem from two primary mechanisms:
-
Calcium Channel Blockade: this compound is suggested to be a calcium-channel antagonist.[1][3] By blocking voltage-dependent calcium channels, it can modulate intracellular calcium levels, which are critical for numerous cellular processes, including proliferation and apoptosis.
-
Phosphodiesterase (PDE) Inhibition: Its pharmacological properties are also compared to papaverine, a known phosphodiesterase inhibitor. By inhibiting PDEs, this compound can increase intracellular concentrations of cyclic adenosine monophosphate (cAMP), a second messenger involved in various signaling pathways.
Q2: What are the expected cytotoxic effects of this compound on cultured cells?
The cytotoxic effects of this compound are not extensively documented in publicly available literature for a wide range of cell lines. However, based on its mechanisms of action, high concentrations of this compound could potentially lead to:
-
Apoptosis (Programmed Cell Death): Disruption of calcium homeostasis due to calcium channel blockade can trigger the intrinsic apoptotic pathway. Similarly, sustained elevation of cAMP through PDE inhibition has been shown to induce apoptosis in some cancer cell lines.
-
Cell Cycle Arrest: Alterations in intracellular signaling pathways, including those modulated by calcium and cAMP, can lead to cell cycle arrest at various checkpoints (e.g., G1/S or G2/M), inhibiting cell proliferation.
Q3: How do I determine a non-toxic working concentration of this compound for my specific cell line?
Since the optimal concentration of this compound can vary significantly between different cell lines and experimental conditions, it is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). This will allow you to select a sub-lethal concentration for your experiments. A general approach involves:
-
Serial Dilutions: Prepare a wide range of this compound concentrations.
-
Cell Treatment: Expose your cells to these concentrations for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Use a standard cytotoxicity assay, such as the MTT or LDH assay, to measure cell viability.
-
IC50 Calculation: Plot the cell viability against the this compound concentration to determine the IC50 value, which is the concentration that causes a 50% reduction in cell viability.
For non-cytotoxicity studies, it is advisable to use concentrations well below the calculated IC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cell death even at low this compound concentrations. | Cell line hypersensitivity: Some cell lines may be inherently more sensitive to the effects of this compound. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. Incorrect concentration calculation: Errors in dilution calculations. | Perform a dose-response curve with a wider and lower concentration range. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). Run a solvent-only control. Double-check all calculations for stock solutions and dilutions. |
| Inconsistent results between experiments. | Variability in cell health and passage number: Cells at different passages or varying confluency can respond differently. Inconsistent incubation times: Variations in the duration of this compound exposure. Pipetting errors: Inaccurate dispensing of cells or this compound. | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the start of the experiment. Strictly adhere to the planned incubation times for all experiments. Calibrate pipettes regularly and use proper pipetting techniques to ensure accuracy and consistency. |
| No observable effect of this compound, even at high concentrations. | Drug inactivity: The this compound stock solution may have degraded. Cell line resistance: The chosen cell line may be resistant to the effects of this compound. Short exposure time: The incubation period may be too short for cytotoxic effects to manifest. | Prepare fresh this compound stock solutions and store them appropriately. Test the activity of the compound on a known sensitive cell line if possible. Consider using a different cell line or increasing the concentration range. Extend the incubation time (e.g., to 48 or 72 hours) and perform a time-course experiment. |
| Precipitation of this compound in the culture medium. | Poor solubility: this compound may have limited solubility in the culture medium at higher concentrations. Interaction with media components: Components of the serum or medium may cause the compound to precipitate. | Visually inspect the medium for any precipitation after adding this compound. If precipitation occurs, use a lower concentration. Consider using a different solvent or a lower percentage of serum if experimentally permissible. |
Data Presentation: Determining this compound Cytotoxicity
| Cell Line | Cell Type | Assay Duration (hours) | IC50 (µM) | Reference |
| Example: MCF-7 | Human Breast Adenocarcinoma | 48 | [Insert experimentally determined value] | [Your Lab Notebook/Publication] |
| Example: A549 | Human Lung Carcinoma | 48 | [Insert experimentally determined value] | [Your Lab Notebook/Publication] |
| Example: PC-3 | Human Prostate Adenocarcinoma | 72 | [Insert experimentally determined value] | [Your Lab Notebook/Publication] |
| Example: HEK293 | Human Embryonic Kidney | 24 | [Insert experimentally determined value] | [Your Lab Notebook/Publication] |
Experimental Protocols
Protocol for Determining the IC50 of this compound using the MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and perform a cell count.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. It is advisable to test a broad range of concentrations (e.g., from 0.1 µM to 1000 µM).
-
Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability versus the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizing Potential Signaling Pathways
The following diagrams illustrate the potential signaling pathways through which this compound may exert its effects, based on its known mechanisms of action.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: this compound's potential pathway via calcium channel blockade.
Caption: this compound's potential pathway via phosphodiesterase inhibition.
References
Technical Support Center: Enhancing the Bioavailability of Cyclandelate in Animal Models
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance and troubleshooting for experiments aimed at enhancing the oral bioavailability of Cyclandelate in animal models. Given that this compound is a poorly water-soluble drug, this center focuses on common formulation strategies to improve its absorption and systemic exposure.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound typically low?
A1: The low oral bioavailability of this compound is primarily attributed to its poor aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract. For a drug to be absorbed, it must first be in a dissolved state. Factors such as its crystalline structure and lipophilic nature can hinder this process, leading to incomplete absorption and significant variability in plasma concentrations.
Q2: What are the most promising formulation strategies to enhance this compound's bioavailability?
A2: Several formulation strategies can be employed to overcome the solubility challenges of this compound. These include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the GI fluids, enhancing drug solubilization.
-
Solid Dispersions: In this approach, this compound is dispersed in an amorphous form within a hydrophilic polymer matrix. This increases the surface area and wettability of the drug, leading to faster dissolution.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area-to-volume ratio, thereby improving its dissolution rate and saturation solubility.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs like this compound within their hydrophobic core, forming a more water-soluble inclusion complex.
Q3: Which animal model is most appropriate for studying the bioavailability of this compound formulations?
A3: Rodent models, particularly rats and mice, are commonly used for initial pharmacokinetic and bioavailability screening due to their well-characterized physiology, cost-effectiveness, and ease of handling.[1][2][3] For later-stage preclinical studies, larger animal models like beagle dogs may be considered as their gastrointestinal physiology can sometimes be more predictive of human pharmacokinetics.
Q4: What are the critical pharmacokinetic parameters to assess when evaluating the in vivo performance of a new this compound formulation?
A4: The key pharmacokinetic parameters to determine are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
Relative Bioavailability (F%): A comparison of the AUC of the test formulation to a reference formulation (e.g., a simple suspension of this compound).
Q5: How does food intake affect the bioavailability of lipid-based formulations like SEDDS?
A5: Food can have a significant impact on the bioavailability of lipid-based formulations.[4][5] A high-fat meal can stimulate bile secretion, which aids in the emulsification and absorption of lipids and lipid-soluble drugs. This can lead to an increase in bioavailability (a "positive food effect"). Conversely, in some cases, food can delay gastric emptying, which might alter the drug absorption profile. It is crucial to conduct bioavailability studies in both fasted and fed states to understand any potential food effects.
Troubleshooting Guides
This section addresses common issues that may arise during the development and in vivo testing of this compound formulations.
Issue 1: Low and Variable Bioavailability with a SEDDS Formulation
| Potential Cause | Troubleshooting Steps |
| Poor self-emulsification | 1. Re-evaluate excipient selection: Screen different oils, surfactants, and co-surfactants for their ability to solubilize this compound and form a stable emulsion. 2. Optimize surfactant-to-oil ratio: Construct pseudo-ternary phase diagrams to identify the optimal ratios that result in a large microemulsion region. 3. Assess droplet size: Aim for a small droplet size (typically <200 nm) upon emulsification to maximize the surface area for absorption. |
| Drug precipitation in the GI tract | 1. Incorporate precipitation inhibitors: Add polymers like HPMC to the formulation to maintain a supersaturated state of the drug in vivo. 2. Conduct in vitro dispersion and digestion tests: Simulate GI conditions to observe the formulation's behavior and identify any precipitation issues before in vivo studies. |
| Excipient-related GI toxicity or irritation | 1. Review excipient safety data: Ensure that the concentrations of surfactants and co-solvents are within acceptable toxicological limits. 2. Consider alternative, less irritating excipients: Explore the use of natural oils and non-ionic surfactants with a better safety profile. |
Issue 2: Inconsistent Drug Release from a Solid Dispersion Formulation
| Potential Cause | Troubleshooting Steps |
| Drug recrystallization during storage | 1. Select a polymer with a high glass transition temperature (Tg): This will help to immobilize the amorphous drug and prevent crystallization. 2. Conduct stability studies: Store the solid dispersion under accelerated conditions (high temperature and humidity) and monitor for any changes in crystallinity using techniques like XRD or DSC. |
| Incomplete disintegration of the solid dosage form | 1. Incorporate a superdisintegrant: Add excipients like croscarmellose sodium or sodium starch glycolate to the formulation to promote rapid disintegration in the GI tract. 2. Optimize compaction pressure (for tablets): Excessive compaction can lead to slow disintegration and drug release. |
| Poor wettability of the solid dispersion | 1. Include a wetting agent: Add a small amount of a surfactant to the formulation to improve the contact between the solid dispersion and the GI fluids. |
Issue 3: Challenges with Nanoparticle Formulations
| Potential Cause | Troubleshooting Steps |
| Particle aggregation | 1. Optimize surface charge: Modify the nanoparticle surface to create electrostatic repulsion between particles, preventing aggregation. 2. Use steric stabilizers: Incorporate polymers like PEG onto the nanoparticle surface to create a protective layer. |
| Low drug loading | 1. Experiment with different preparation methods: Techniques like solvent evaporation, nanoprecipitation, and high-pressure homogenization can yield different drug loading efficiencies. 2. Modify the drug-to-polymer ratio: Systematically vary the ratio to find the optimal balance between drug loading and particle stability. |
| Instability in GI fluids | 1. Use pH-sensitive polymers: Design nanoparticles that are stable in the acidic environment of the stomach but release the drug in the more neutral pH of the intestine. 2. Coat nanoparticles with muco-protective layers: This can prevent enzymatic degradation and improve transit through the mucus layer. |
Data Presentation: Comparative Bioavailability of this compound Formulations
The following table provides a hypothetical summary of pharmacokinetic data for different this compound formulations in a rat model. This data is for illustrative purposes to demonstrate how results can be presented for comparison.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (F%) |
| This compound Suspension (Control) | 20 | 150 ± 35 | 2.0 ± 0.5 | 600 ± 120 | 100% |
| SEDDS Formulation | 20 | 750 ± 150 | 1.0 ± 0.3 | 3000 ± 500 | 500% |
| Solid Dispersion (HPMC-AS) | 20 | 600 ± 110 | 1.5 ± 0.4 | 2400 ± 450 | 400% |
| Nanoparticle Formulation | 20 | 900 ± 180 | 0.5 ± 0.2 | 3600 ± 600 | 600% |
| Cyclodextrin Complex (HP-β-CD) | 20 | 450 ± 90 | 1.0 ± 0.3 | 1800 ± 300 | 300% |
Data are presented as mean ± standard deviation (n=6 rats per group). Relative bioavailability is calculated relative to the control suspension.
Experimental Protocols
Protocol 1: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
-
Select excipients that demonstrate high solubilizing capacity for this compound.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare mixtures of the selected surfactant and co-solvent (Smix) at different ratios (e.g., 1:1, 2:1, 3:1, 4:1).
-
For each Smix ratio, titrate mixtures of oil and Smix with water and observe the formation of emulsions.
-
Plot the results on a ternary phase diagram to identify the microemulsion region.
-
-
Formulation Preparation:
-
Based on the phase diagrams, select an optimal ratio of oil, surfactant, and co-solvent.
-
Accurately weigh and mix the selected excipients.
-
Add this compound to the mixture and stir until a clear, homogenous solution is formed. Gentle heating may be applied if necessary.
-
-
Characterization:
-
Visually assess the self-emulsification performance upon dilution with water.
-
Measure the droplet size and zeta potential of the resulting emulsion using dynamic light scattering.
-
Determine the drug content and encapsulation efficiency using a validated analytical method (e.g., HPLC).
-
Protocol 2: In Vivo Bioavailability Study in Rats
-
Animal Model:
-
Use male Sprague-Dawley or Wistar rats (200-250 g).
-
Acclimatize the animals for at least one week before the experiment.
-
-
Dosing:
-
Fast the rats overnight (approximately 12 hours) with free access to water.
-
Administer the this compound formulations (e.g., suspension, SEDDS) orally via gavage at a dose of 20 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate an HPLC method for the quantification of this compound in rat plasma. This includes assessing linearity, accuracy, precision, and stability.
-
Extract this compound from the plasma samples using protein precipitation or liquid-liquid extraction.
-
Analyze the samples using the validated HPLC method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data.
-
Calculate the relative bioavailability of the test formulations compared to the control suspension.
-
Mandatory Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Mechanism of enhanced bioavailability for this compound formulations.
References
- 1. Improved pharmacokinetic and bioavailability support of drug discovery using serial blood sampling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. scielo.br [scielo.br]
- 4. Predicting Impact of Food and Feeding Time on Oral Absorption of Drugs with a Novel Rat Continuous Intestinal Absorption Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Food Effects on Oral Drug Absorption: Preliminary Investigation of Mechanisms and Case Studies in Large Animal Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Cyclandelate Vehicle Selection for In Vivo Administration
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in the appropriate selection of vehicles for the in vivo administration of Cyclandelate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties relevant to vehicle selection?
A1: this compound is a vasodilator agent used to dilate blood vessels by acting as a direct-acting smooth muscle relaxant.[1][2][3][4] Its primary mechanism of action is the blockade of L-type calcium channels, which inhibits the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation.[1]
From a formulation perspective, this compound is a poorly water-soluble compound, which presents a challenge for its administration in aqueous-based vehicles for in vivo studies. Key properties to consider are its lipophilicity and potential for precipitation in aqueous environments.
Q2: What are the common administration routes for this compound in preclinical in vivo studies?
A2: Based on preclinical toxicology and pharmacology practices, the most common routes for administering poorly soluble compounds like this compound in rodent models are oral gavage and intraperitoneal (IP) injection. The choice between these routes depends on the specific aims of the experiment, such as mimicking clinical administration routes or achieving systemic exposure.
Q3: Which vehicles are generally suitable for administering poorly soluble drugs like this compound?
A3: For poorly water-soluble compounds, several vehicle options are available to achieve a uniform and stable formulation for in vivo dosing. These can be broadly categorized as:
-
Aqueous Suspensions: These involve suspending the fine particles of the drug in an aqueous medium using suspending agents.
-
Lipid-Based Formulations: These utilize oils or lipid-based excipients to dissolve or suspend the drug.
-
Co-solvent Systems: These are mixtures of water-miscible organic solvents that can dissolve the drug.
-
Cyclodextrin Formulations: These use cyclodextrins to form inclusion complexes with the drug, thereby increasing its aqueous solubility.
The selection of a specific vehicle should always be guided by preliminary formulation studies to ensure the drug's stability and homogeneity in the vehicle, as well as the vehicle's tolerability in the animal model.
Troubleshooting Guide: Formulation and Administration Issues
This guide addresses common problems encountered during the preparation and administration of this compound formulations for in vivo experiments.
Issue 1: Precipitation of this compound in the Dosing Formulation
Problem: My this compound formulation shows precipitation or phase separation upon standing.
Possible Causes & Solutions:
| Cause | Solution |
| Concentration Exceeds Solubility: The concentration of this compound may be too high for the chosen vehicle. | 1. Reduce Concentration: Lower the dose concentration if experimentally permissible.2. Optimize Vehicle: Try a different vehicle or a combination of co-solvents to improve solubility.3. Particle Size Reduction: For suspensions, ensure the particle size of the this compound powder is sufficiently small (micronized) to improve stability. |
| Temperature Effects: Changes in temperature during preparation or storage can affect solubility. | 1. Controlled Temperature: Prepare and store the formulation at a consistent and appropriate temperature.2. Gentle Warming: For some formulations, gentle warming and sonication can help dissolve the compound. However, ensure the compound is stable at the temperature used. |
| pH Effects: The pH of the vehicle may not be optimal for this compound's solubility. | 1. pH Adjustment: If applicable to the vehicle system, adjust the pH to a range where this compound exhibits maximum solubility and stability. |
| Improper Mixing: Inadequate mixing can lead to a non-homogenous suspension or incomplete dissolution. | 1. Thorough Mixing: Use appropriate mixing techniques such as vortexing, sonication, or homogenization to ensure a uniform dispersion. For suspensions, continuous stirring during administration may be necessary. |
Issue 2: Animal Discomfort or Adverse Reactions Post-Administration
Problem: The animals show signs of distress (e.g., lethargy, irritation) after dosing.
Possible Causes & Solutions:
| Cause | Solution |
| Vehicle Toxicity: The chosen vehicle or its concentration may be causing local or systemic toxicity. | 1. Review Vehicle Safety Data: Consult literature for the known toxicity of the vehicle in the specific animal model and administration route.2. Vehicle Control Group: Always include a vehicle-only control group to differentiate vehicle effects from compound effects.3. Lower Vehicle Concentration: If using co-solvents like DMSO or PEG400, try to use the lowest effective concentration. |
| Formulation Irritancy: The formulation itself may be irritating due to its physicochemical properties (e.g., pH, osmolality). | 1. pH and Osmolality Adjustment: For injectable formulations, ensure the pH is close to physiological pH and the solution is iso-osmotic if possible.2. Alternative Vehicle: Consider a less irritating vehicle. For example, if a co-solvent system is causing irritation, a lipid-based formulation or a cyclodextrin-based solution might be better tolerated. |
| Administration Technique: Improper administration technique can cause injury and distress. | 1. Proper Training: Ensure personnel are well-trained in the administration technique (e.g., oral gavage, IP injection).2. Appropriate Equipment: Use appropriately sized gavage needles or injection needles for the animal model. |
Experimental Protocols
Protocol 1: Oral Gavage Suspension in Methylcellulose/Tween 80
This is a common vehicle for creating a uniform suspension of a hydrophobic compound for oral administration.
Materials:
-
This compound powder
-
Methylcellulose (e.g., 400 cP)
-
Tween 80 (Polysorbate 80)
-
Purified water
Procedure:
-
Prepare the Vehicle:
-
To prepare a 0.5% (w/v) methylcellulose solution, heat approximately one-third of the final volume of purified water to 60-70°C.
-
Disperse the methylcellulose powder in the hot water with stirring.
-
Add the remaining two-thirds of the water as cold water or ice to facilitate dissolution.
-
Stir until the solution is clear and uniform.
-
Add Tween 80 to a final concentration of 0.1-0.5% (v/v) and mix thoroughly.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder.
-
Levigate the powder with a small amount of the methylcellulose/Tween 80 vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the desired final volume while continuously stirring or vortexing to ensure a homogenous suspension.
-
-
Administration:
-
Administer the suspension via oral gavage using an appropriately sized gavage needle.
-
Ensure the suspension is well-mixed immediately before each administration to guarantee dose uniformity.
-
Protocol 2: Intraperitoneal Injection in a Co-solvent/Oil Vehicle
This protocol is suitable for administering a lipophilic compound via IP injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Corn oil
-
Saline (0.9% NaCl)
Procedure:
-
Prepare the Formulation:
-
A common co-solvent mixture for IP injection in mice is 10% DMSO, 40% PEG400, and 50% saline.
-
First, dissolve the this compound powder in DMSO.
-
Add PEG400 and mix until the solution is clear.
-
Slowly add the saline while vortexing to avoid precipitation.
-
-
Alternative Oil-Based Formulation:
-
Dissolve this compound in a small amount of a suitable organic solvent like DMSO.
-
Disperse this solution in corn oil to the final desired concentration. Ensure the final concentration of the organic solvent is low and well-tolerated.
-
-
Administration:
-
Administer the formulation via intraperitoneal injection.
-
It is crucial to include a vehicle control group to account for any effects of the co-solvents or oil.
-
Protocol 3: Oral Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method enhances the aqueous solubility of the drug by forming an inclusion complex.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water
Procedure:
-
Determine Stoichiometry:
-
Perform phase solubility studies to determine the stoichiometry of the this compound:HP-β-CD inclusion complex. This will help in optimizing the amount of HP-β-CD required.
-
-
Prepare the Inclusion Complex Solution:
-
Dissolve the required amount of HP-β-CD in purified water.
-
Add the this compound powder to the HP-β-CD solution.
-
Stir or sonicate the mixture until the this compound is fully dissolved, indicating the formation of the inclusion complex.
-
-
Administration:
-
The resulting clear solution can be administered orally.
-
This method is advantageous as it avoids the use of organic co-solvents or oils.
-
Data Summary Tables
The following tables provide general guidance on vehicle selection based on common practices for poorly soluble drugs. Specific quantitative data for this compound formulations were not available in the searched literature.
Table 1: Common Vehicles for Oral Gavage of Poorly Soluble Compounds in Rodents
| Vehicle Composition | Compound State | Key Considerations |
| 0.5% Methylcellulose in water | Suspension | Good for uniform suspensions. May require a surfactant (e.g., Tween 80) to aid wetting. |
| Corn oil | Solution/Suspension | Suitable for highly lipophilic compounds. May influence the animal's microbiome and physiology. |
| 10% DMSO, 90% Corn oil | Solution | Can improve solubility, but the final DMSO concentration should be kept low. |
| 20% Hydroxypropyl-β-cyclodextrin in water | Solution | Forms an inclusion complex to increase aqueous solubility. Generally well-tolerated at appropriate concentrations. |
Table 2: Common Vehicles for Intraperitoneal Injection of Poorly Soluble Compounds in Mice
| Vehicle Composition | Compound State | Key Considerations |
| 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline | Solution/Micellar | A common co-solvent system. Potential for vehicle-induced toxicity or inflammation should be assessed. |
| 10% DMSO, 90% Corn oil | Solution/Suspension | Good for lipophilic compounds. Ensure the final DMSO concentration is low. IP injection of oils can cause irritation. |
| 30% Hydroxypropyl-β-cyclodextrin in water | Solution | Can be a less irritating alternative to co-solvents for some compounds. |
Visualizations
This compound Mechanism of Action: Vasodilation Signaling Pathway
The following diagram illustrates the mechanism by which this compound induces vasodilation in smooth muscle cells.
Caption: this compound blocks L-type calcium channels, leading to vasodilation.
Experimental Workflow: Vehicle Selection for In Vivo Administration
This diagram outlines a logical workflow for selecting an appropriate vehicle for the in vivo administration of this compound.
Caption: A stepwise approach to selecting a suitable vehicle for this compound.
References
Preventing Cyclandelate precipitation in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclandelate. Our aim is to help you prevent precipitation in your stock solutions and ensure the reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound?
A1: this compound is practically insoluble in water but is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions.[1] It is also described as freely soluble in ethanol, petroleum ether, diethyl ether, and acetone.[2]
Q2: I've prepared a this compound stock solution in DMSO, but it precipitated when I diluted it in my aqueous cell culture medium. Why did this happen?
A2: This is a common issue for poorly water-soluble compounds like this compound. Precipitation upon dilution in an aqueous medium occurs because the overall solvent environment becomes less favorable for keeping the drug dissolved. High concentrations of the organic solvent (like DMSO) are needed to maintain solubility, and when this concentration drops significantly upon dilution, the drug may crash out of solution. To avoid this, it is recommended to keep the final concentration of DMSO in your working solution as low as possible, typically below 0.5%, and ideally at 0.1%.
Q3: How should I store my this compound stock solution to prevent precipitation?
A3: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[1] It is also advisable to aliquot the stock solution into smaller, single-use volumes. This practice minimizes repeated freeze-thaw cycles, which can introduce moisture and increase the likelihood of precipitation over time.
Q4: Can I warm my stock solution if I see a precipitate?
A4: Gentle warming can be an effective way to redissolve precipitated this compound. You can warm the solution to 37°C and use vortexing or sonication to aid dissolution.[1] However, it is crucial to ensure that the precipitate has completely redissolved before using the solution to avoid inaccurate dosing. Be cautious with the temperature to prevent any potential degradation of the compound.
Troubleshooting Guide: this compound Precipitation
If you are encountering precipitation with your this compound stock solutions, follow this step-by-step guide to identify and resolve the issue.
Problem: Precipitate observed in the stock solution vial.
| Potential Cause | Troubleshooting Step |
| Low Temperature | Gently warm the vial to 37°C in a water bath and vortex or sonicate until the precipitate dissolves. |
| Solvent Evaporation | Ensure the vial is tightly sealed to prevent solvent evaporation, which would increase the drug concentration beyond its solubility limit. |
| Freeze-Thaw Cycles | Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing. |
Problem: Precipitation occurs upon dilution into an aqueous medium.
| Potential Cause | Troubleshooting Step |
| High Final Concentration of Drug | Ensure the final concentration of this compound in the aqueous medium is below its solubility limit in that specific medium. |
| High Final Concentration of Organic Solvent | Keep the final concentration of the organic solvent (e.g., DMSO) in the working solution below 0.5% (ideally 0.1%). |
| Rapid Dilution | Add the stock solution to the aqueous medium slowly while gently vortexing or stirring to ensure proper mixing. |
| pH of the Aqueous Medium | Although not extensively documented for this compound, the pH of your aqueous medium can influence the solubility of some compounds. Ensure the pH is compatible with your experimental setup. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature | Notes |
| Water | Practically Insoluble | Room Temperature | This compound has very low aqueous solubility. |
| Dimethyl Sulfoxide (DMSO) | ≥ 12.35 mg/mL | Room Temperature | A common solvent for preparing high-concentration stock solutions.[1] |
| Ethanol | Freely Soluble | Room Temperature | Specific quantitative data is not readily available. "Freely soluble" suggests a high degree of solubility. |
| Acetone | Soluble | Room Temperature | Specific quantitative data is not readily available. |
| Diethyl Ether | Soluble | Room Temperature | Specific quantitative data is not readily available. |
| Petroleum Ether | Freely Soluble | Room Temperature | Specific quantitative data is not readily available. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 276.37 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: For 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 276.37 g/mol * 1000 mg/g = 2.7637 mg
-
-
Weigh the this compound: Carefully weigh out approximately 2.76 mg of this compound powder and place it into a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the Compound: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, you can gently warm the solution to 37°C or use a sonicator for a few minutes to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use sterile tubes and store at -20°C or -80°C.
Protocol 2: Quality Control Check for this compound Precipitation
Objective: To visually inspect for the presence of precipitate in a this compound stock solution.
Materials:
-
This compound stock solution
-
Microscope slides and coverslips
-
Light microscope
Procedure:
-
Sample Preparation: Before each use, and especially after thawing, visually inspect the stock solution vial for any visible precipitate.
-
Microscopic Examination:
-
Pipette a small drop (5-10 µL) of the stock solution onto a clean microscope slide.
-
Place a coverslip over the drop.
-
Examine the slide under a light microscope at 10x and 40x magnification.
-
-
Observation: Look for any crystalline structures or amorphous solid particles. A properly dissolved solution should appear clear with no visible particulate matter.
-
Action: If a precipitate is observed, attempt to redissolve it by following the troubleshooting steps (gentle warming and vortexing/sonication). If the precipitate does not dissolve, the stock solution should not be used as the concentration will be inaccurate.
Visualizations
Caption: Factors contributing to this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
References
Validation & Comparative
A Comparative Analysis of Cyclandelate and Nifedipine on Vascular Smooth Muscle
In the landscape of vasoactive compounds, both Cyclandelate and Nifedipine have been recognized for their effects on vascular smooth muscle, primarily inducing vasodilation. This guide provides a detailed comparative study of these two drugs, drawing upon available experimental data to elucidate their mechanisms, potency, and effects. This analysis is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology.
Mechanism of Action: A Tale of Two Calcium Channel Blockers
Both this compound and Nifedipine exert their vasodilatory effects by acting as calcium channel antagonists.[1][2] Their primary target is the L-type voltage-gated calcium channels on vascular smooth muscle cells (VSMCs).[3] By blocking these channels, they inhibit the influx of extracellular calcium ions into the cells, a critical step for muscle contraction.[2][3] This reduction in intracellular calcium leads to the relaxation of the vascular smooth muscle, resulting in vasodilation and increased blood flow.
Nifedipine is a well-characterized dihydropyridine calcium channel blocker, known for its high affinity and specificity for L-type calcium channels. Its mechanism involves binding to the inactivated state of the channel, thereby preventing its opening and subsequent calcium influx.
This compound's pharmacological action is also attributed to calcium-channel antagonism. However, its binding affinity for these channels appears to be significantly lower than that of Nifedipine, as suggested by comparative binding studies.
Below is a diagram illustrating the generalized signaling pathway for both drugs.
Mechanism of Action of this compound and Nifedipine.
Quantitative Comparison of Potency
A direct comparison of the vasodilatory potency of this compound and Nifedipine is challenging due to the limited availability of head-to-head functional studies. However, data from binding affinity and inhibitory concentration studies provide valuable insights.
| Parameter | This compound | Nifedipine | Reference Tissue |
| Binding Affinity (Kd) | 7.1 x 10⁻⁵ M | 2.6 x 10⁻⁹ M | Rat Cerebral Cortex Membranes |
| IC50 (Vasodilation) | Not Available | ~3 x 10⁻⁹ M | Rabbit Aorta (KCl-induced contraction) |
| IC50 (Vasodilation) | Not Available | -7.46 (log IC50) | Human Forearm |
| IC50 (Anti-proliferative) | Not Available | 2.3 ± 0.7 x 10⁻⁶ M | Vascular Smooth Muscle Cells |
IC50: Half maximal inhibitory concentration. Kd: Dissociation constant.
The significantly lower Kd value for Nifedipine indicates a much higher binding affinity for calcium channels compared to this compound, suggesting that Nifedipine is a more potent calcium channel blocker at the molecular level. This is further supported by the nanomolar IC50 values reported for Nifedipine's vasodilatory effects in various experimental models.
Effects on Vascular Smooth Muscle Proliferation
Experimental Protocols
The following are generalized experimental protocols for assessing the effects of vasoactive compounds on vascular smooth muscle, based on methodologies cited in the literature.
Isolated Aortic Ring Preparation and Vasodilation Assay
This in vitro method is widely used to assess the direct effects of drugs on vascular smooth muscle contractility.
Workflow for Aortic Ring Vasodilation Assay.
Protocol Details:
-
Tissue Preparation: The thoracic aorta is excised from a euthanized rat and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adhering connective and fatty tissues, and cut into rings of 2-4 mm in width.
-
Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
-
Equilibration and Contraction: The rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension. Following equilibration, the rings are contracted with a high concentration of potassium chloride (KCl) or an alpha-adrenergic agonist like phenylephrine to induce a stable contraction.
-
Drug Application: Once a stable contraction is achieved, cumulative concentrations of the test drug (this compound or Nifedipine) are added to the organ bath.
-
Data Acquisition and Analysis: Changes in isometric tension are recorded using a force transducer. The relaxation response is expressed as a percentage of the pre-contraction induced by KCl or phenylephrine. The IC50 value, the concentration of the drug that produces 50% of the maximal relaxation, is then calculated.
Vascular Smooth Muscle Cell Proliferation Assay
This assay is used to determine the effect of a compound on the growth of vascular smooth muscle cells in culture.
References
A Comparative In Vitro Analysis of Cyclandelate and Pentoxifylline on Blood Rheology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of two hemorheological agents, cyclandelate and pentoxifylline, on the properties of blood. The following sections detail their mechanisms of action, present available quantitative data from independent studies, and outline the experimental protocols used to generate this data.
Introduction
Mechanisms of Action
The two compounds exert their effects on blood rheology through distinct biochemical pathways.
This compound: The primary mechanism of this compound's effect on red blood cells is believed to be the modulation of calcium ion (Ca2+) influx.[1][2][3] By inhibiting the entry of calcium into erythrocytes, this compound helps maintain the flexibility of the cell membrane, a crucial factor for RBC deformability.[1] Elevated intracellular calcium is known to cause eryptosis and reduce deformability. Additionally, this compound is reported to have mild antiplatelet effects, which can also contribute to improved blood flow.[3]
Pentoxifylline: Pentoxifylline, a methylxanthine derivative, is understood to act as a non-specific phosphodiesterase (PDE) inhibitor. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels within erythrocytes and other blood cells. Elevated cAMP is associated with a cascade of events that ultimately enhances RBC deformability and inhibits platelet aggregation. Furthermore, pentoxifylline has been shown to reduce plasma fibrinogen levels and possess anti-inflammatory properties, both of which contribute to a decrease in blood viscosity and RBC aggregation.
Signaling Pathway Diagrams
Caption: Mechanism of this compound on RBC Deformability.
Caption: Mechanism of Pentoxifylline on Blood Rheology.
Comparative Data on Hemorheological Parameters
The following table summarizes the reported in vitro effects of this compound and pentoxifylline on key blood rheology parameters. The data is collated from separate studies and is not from head-to-head comparisons.
| Parameter | This compound | Pentoxifylline |
| Red Blood Cell (RBC) Deformability | Maintained or Increased | Increased |
| Red Blood Cell (RBC) Aggregation | Mild antiplatelet effects noted, but specific RBC aggregation data is limited | Decreased |
| Whole Blood Viscosity | Maintained (prevented increase) | Decreased |
| Plasma Viscosity | Data not available in reviewed in vitro studies | Generally no significant change, though some studies suggest a decrease |
| Plasma Fibrinogen | Data not available in reviewed in vitro studies | Decreased |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Measurement of RBC Deformability (Filtration Method for this compound)
This protocol is based on the methodology described in the study by De Cree et al. (1984).
-
Blood Collection: Human venous blood is collected into tubes containing an anticoagulant (e.g., heparin).
-
RBC Suspension Preparation: Red blood cells are washed three times with a buffered saline solution. The final suspension is prepared at a specific hematocrit (e.g., 10%) in the same buffer.
-
Metabolic Depletion (Optional): To induce reduced deformability, RBC suspensions can be incubated at 37°C for a specified period (e.g., 24 hours) to deplete intracellular ATP.
-
Incubation with Test Compound: The RBC suspension is incubated with various concentrations of this compound or a vehicle control for a defined time at 37°C.
-
Filtration Assay: The deformability of the RBCs is assessed by measuring the time it takes for a specific volume of the RBC suspension to pass through a polycarbonate filter with a defined pore size (e.g., 5 µm) under a constant negative pressure. An increase in filtration time indicates decreased deformability.
Measurement of RBC Deformability and Aggregation (LORCA for Pentoxifylline)
This protocol is based on the methodology used in the study by Słoczyńska et al. (2013), employing a Laser-assisted Optical Rotational Cell Analyser (LORCA).
-
Blood Collection: Venous blood is collected from subjects into tubes containing an anticoagulant (e.g., EDTA).
-
Sample Preparation: Whole blood is adjusted to a standard hematocrit (e.g., 40%).
-
Incubation with Test Compound: Aliquots of the blood are incubated with pentoxifylline at various concentrations or a vehicle control for a specified duration at 37°C.
-
RBC Deformability Measurement (Elongation Index):
-
A small sample of the incubated blood is sheared in the LORCA at various shear stresses.
-
The instrument measures the diffraction pattern of the laser beam passing through the sheared sample, from which the elongation index (a measure of RBC deformability) is calculated.
-
-
RBC Aggregation Measurement:
-
The blood sample is subjected to a high shear rate to disaggregate all RBCs.
-
The shear is then stopped, and the increase in light backscattering is measured over time as RBCs aggregate.
-
Parameters such as the aggregation index, aggregation half-time, and the amplitude of aggregation are determined.
-
Experimental Workflow Diagram
References
A Comparative Analysis of Cyclandelate and Cilostazol for the Treatment of Intermittent Claudication
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Cyclandelate and Cilostazol in treating intermittent claudication, a common symptom of peripheral artery disease (PAD). While both drugs aim to improve walking distance and reduce symptoms, the available evidence for their effectiveness varies significantly. This document summarizes the known mechanisms of action, presents available quantitative data from clinical trials, and details relevant experimental protocols to aid in research and development decisions.
Executive Summary
Cilostazol is a well-established medication for intermittent claudication with a robust body of evidence from numerous clinical trials demonstrating its efficacy in improving walking distance.[1][2][3][4][5] Its mechanism of action involves phosphodiesterase III (PDE3) inhibition, leading to vasodilation and antiplatelet effects. In contrast, the evidence supporting the efficacy of this compound is limited and dated. One double-blind, placebo-controlled crossover trial found no significant objective benefit of this compound in patients with intermittent claudication. This compound is a vasodilator that is thought to act via calcium channel antagonism. Due to the lack of direct comparative clinical trials, this guide will present the available data for each compound separately.
Data Presentation: A Comparative Overview
Table 1: Drug Characteristics and Mechanism of Action
| Feature | This compound | Cilostazol |
| Drug Class | Vasodilator | Phosphodiesterase III (PDE3) Inhibitor |
| Primary Mechanism | Direct relaxation of vascular smooth muscle, likely through calcium channel antagonism. | Inhibition of PDE3, leading to increased cyclic AMP (cAMP) in platelets and blood vessels. |
| Physiological Effects | Vasodilation. | Vasodilation and inhibition of platelet aggregation. |
Table 2: Summary of Clinical Efficacy in Intermittent Claudication
| Drug | Key Findings from Clinical Trials |
| This compound | A double-blind, placebo-controlled crossover trial involving 12 patients with intermittent claudication showed no significant difference between this compound (400 mg, four times daily for 4 weeks) and placebo in any subjective or objective measurement, including treadmill claudication times. |
| Cilostazol | Multiple large-scale, randomized, double-blind, placebo-controlled trials have demonstrated the efficacy of Cilostazol (100 mg, twice daily). A meta-analysis of six phase III trials showed a 76% improvement in maximal walking distance from baseline with Cilostazol compared to a 20% improvement with placebo. Another study reported a 54% improvement in maximal walking distance with Cilostazol compared to 34% with placebo after 24 weeks. In a head-to-head trial, Cilostazol was found to be significantly more effective than pentoxifylline. |
Signaling Pathways
The distinct mechanisms of action of this compound and Cilostazol are depicted in the following signaling pathway diagrams.
References
- 1. Safety and efficacy of cilostazol in the management of intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cilostazol: treatment of intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cilostazol for intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [researchworks.creighton.edu]
- 5. Cilostazol for intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cyclandelate and Propranolol in Migraine Prophylaxis: A Review of Clinical and Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cyclandelate and Propranolol, two prophylactic treatments for migraine. While both have been used in clinical practice, the depth of preclinical evidence in established migraine models varies significantly. This document summarizes the available clinical and experimental data to offer an objective comparison of their performance and mechanisms of action.
At a Glance: this compound vs. Propranolol for Migraine
| Feature | This compound | Propranolol |
| Drug Class | Vasodilator, Calcium Channel Blocker | Non-selective Beta-Adrenergic Receptor Antagonist |
| Primary Mechanism in Migraine (Proposed) | Inhibition of calcium-induced vascular smooth muscle contraction, potential suppression of cortical spreading depression. | Inhibition of β-adrenergic receptors, leading to reduced neuronal excitability and stabilization of cerebral vasculature. |
| Clinical Efficacy in Migraine Prophylaxis | Comparable efficacy to Propranolol in reducing migraine duration in some studies, though not always statistically superior to placebo in reducing attack frequency. | Well-established efficacy, consistently shown to be more effective than placebo in reducing migraine frequency.[1] |
| Preclinical Evidence in Migraine Models | Limited; no direct studies in established animal models of migraine found. Evidence points to effects on cortical excitability. | Studied in nitroglycerin-induced and cortical spreading depression models, showing effects on pain-related behaviors and cerebral blood flow. |
Clinical Efficacy: A Direct Comparison
A key double-blind, multicenter study directly compared the efficacy and tolerability of this compound, Propranolol, and placebo in 214 migraine patients. The results of this study are summarized below.
| Outcome Measure | This compound (1200 mg/day) | Propranolol (120 mg/day) | Placebo |
| Patients with ≥50% reduction in migraine attacks | 37.0% | 42.3% | 30.9% |
| Mean reduction in migraine duration (hours/month) | 36.8 hours | 34.4 hours | 13.7 hours |
| Drug-related adverse experiences | 7.1% | 9.0% | N/A |
Data from a randomized, parallel, double-blind study.[2]
In this study, neither this compound nor Propranolol was statistically superior to placebo in reducing the number of migraine attacks by 50% or more. However, both active treatments showed a trend towards a greater reduction in the mean duration of migraines per month compared to placebo. The clinical efficacy of this compound and Propranolol was found to be comparable, and both were well-tolerated.[2]
Mechanisms of Action: Different Pathways to a Common Goal
The prophylactic effects of this compound and Propranolol in migraine are thought to be mediated through distinct signaling pathways.
This compound: A Focus on Vasodilation and Cortical Excitability
This compound is primarily known as a vasodilator.[3][4] Its proposed mechanism in migraine involves several actions:
-
Inhibition of Calcium-Induced Vasoconstriction: this compound inhibits the influx of calcium into vascular smooth muscle cells, leading to vasodilation. This may counteract the vasoconstrictive phase sometimes associated with migraine.
-
Suppression of Platelet Aggregation: It has been shown to inhibit platelet aggregation induced by various factors.
-
Modulation of Cortical Excitability: A study using contingent negative variation (CNV), an event-related brain potential, suggested that this compound can reduce cortical excitability. This may be a key mechanism in preventing cortical spreading depression (CSD), the neurophysiological event underlying migraine aura.
Propranolol: Targeting the Sympathetic Nervous System
Propranolol is a non-selective beta-blocker, and its efficacy in migraine prophylaxis is well-documented. Its mechanism is thought to involve:
-
Beta-Adrenergic Receptor Blockade: Propranolol blocks β1 and β2 adrenergic receptors, which are part of the sympathetic nervous system. This can lead to a reduction in the excitability of the central nervous system.
-
Stabilization of Cerebral Vasculature: By modulating the sympathetic tone on blood vessels, Propranolol may help to prevent the excessive vasodilation associated with migraine headaches.
-
Serotonin Regulation: It may also stabilize the levels of serotonin, a neurotransmitter implicated in migraine pathogenesis.
Experimental Data from Migraine Models
A significant difference between this compound and Propranolol lies in the availability of preclinical data from established animal models of migraine.
This compound: A Lack of In Vivo Migraine Model Data
Despite its clinical use, there is a notable absence of published studies investigating the effects of this compound in well-established animal models of migraine, such as those induced by nitroglycerin or cortical spreading depression. The available preclinical data is more mechanistic, focusing on its effects on calcium channels in isolated tissues.
Propranolol: Evidence from Multiple Preclinical Models
Propranolol has been evaluated in several animal models of migraine, providing experimental support for its clinical efficacy.
1. Nitroglycerin (NTG)-Induced Model of Chronic Migraine:
-
Protocol: This model involves repeated administration of NTG to rodents, which induces a state of chronic hyperalgesia, mimicking chronic migraine. Behavioral tests are used to assess pain thresholds.
-
Findings: Propranolol has been shown to block the basal hypersensitivity that develops in this model, suggesting its utility in preventing the chronification of migraine.
2. Cortical Spreading Depression (CSD) Model:
-
Protocol: CSD is typically induced in animal models by the application of potassium chloride (KCl) to the cortical surface. Changes in cerebral blood flow and neuronal activity are then measured.
-
Findings: Propranolol has been demonstrated to prevent the changes in cerebral blood flow and pain-related behaviors associated with CSD in mice. This supports the hypothesis that its prophylactic effects are, in part, mediated by modulating CSD-related phenomena.
Conclusion
Both this compound and Propranolol have been used for the prophylactic treatment of migraine, with clinical data suggesting comparable efficacy in some respects. However, their pharmacological profiles and the extent of their preclinical validation in migraine models differ substantially.
-
Propranolol has a well-established clinical efficacy and a growing body of preclinical evidence from relevant animal models that support its mechanisms of action in reducing neuronal hyperexcitability and modulating cerebrovascular responses.
-
This compound shows promise based on its vasodilatory and potential CSD-inhibiting properties. However, the lack of data from in vivo migraine models represents a significant gap in our understanding of its efficacy and warrants further investigation to solidify its standing as a migraine prophylactic agent.
For researchers and drug development professionals, the case of Propranolol exemplifies a successful translation from clinical observation to preclinical validation. Future research on this compound should aim to bridge the existing evidence gap by evaluating its efficacy in established animal models of migraine. This would provide a more complete picture of its therapeutic potential and allow for a more robust head-to-head comparison with established therapies like Propranolol.
References
- 1. Calcitonin gene-related peptide - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Clinical relevance of cortical spreading depression in neurological disorders: migraine, malignant stroke, subarachnoid and intracranial hemorrhage, and traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models for Neuroinflammation and Potential Treatment Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Efficacy of Cyclandelate and Nimodipine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of Cyclandelate and nimodipine, focusing on their mechanisms of action, supporting experimental data, and the methodologies used in key studies. While both compounds are known vasodilators with effects on calcium channels, the extent of research into their direct neuroprotective capabilities varies significantly.
At a Glance: this compound vs. Nimodipine
| Feature | This compound | Nimodipine |
| Primary Mechanism | Vasodilation via non-specific calcium channel antagonism. | Vasodilation and neuroprotection via selective L-type calcium channel blockade. |
| Neuroprotection Evidence | Limited; primarily inferred from older clinical studies on cerebrovascular disorders. | Extensive preclinical and clinical evidence for specific neurological conditions. |
| Key Indications | Historically used for peripheral and cerebral vascular diseases. | Approved for improving neurological outcomes following subarachnoid hemorrhage. |
| Research Focus | Primarily on improving cerebral blood flow. | Direct neuronal protection, anti-vasospasm, and modulation of signaling pathways. |
Mechanism of Action: A Tale of Two Calcium Channel Modulators
Both this compound and nimodipine exert their primary effects by modulating calcium ion influx into cells, a critical process in both vascular smooth muscle contraction and neuronal signaling. However, their specificity and the downstream consequences of their actions differ substantially.
This compound acts as a vasodilator by directly relaxing vascular smooth muscle[1][2]. This effect is attributed to its ability to inhibit calcium ion influx, though its action is considered less specific than that of dihydropyridine calcium channel blockers like nimodipine[1][2]. Some studies suggest it may have a broader calcium modulatory effect. Its neuroprotective properties are largely considered secondary to its impact on cerebral circulation.
Nimodipine , a dihydropyridine calcium channel blocker, exhibits a greater selectivity for cerebral blood vessels due to its high lipid solubility, allowing it to cross the blood-brain barrier effectively. Its neuroprotective mechanisms are multifaceted and well-documented. Beyond vasodilation, nimodipine directly protects neurons by:
-
Reducing Excitotoxic Damage: It attenuates the excessive release of the excitatory neurotransmitter glutamate during ischemic events.
-
Inhibiting Calcium Overload: By blocking L-type voltage-gated calcium channels on neurons, it prevents the massive influx of calcium that triggers apoptotic pathways.
-
Activating Pro-Survival Signaling: Nimodipine has been shown to activate the Akt and CREB signaling pathways, which inhibit caspase activation and subsequent cell apoptosis.
-
Anti-inflammatory and Other Effects: Research suggests nimodipine also has anti-inflammatory properties and can reduce microvasospasms following subarachnoid hemorrhage.
The following diagram illustrates the proposed signaling pathway for nimodipine's neuroprotective effects.
Caption: Nimodipine's neuroprotective signaling pathway.
Preclinical Efficacy: A Data-Driven Comparison
The disparity in the research focus on this compound and nimodipine is evident in the availability of preclinical neuroprotection data. While nimodipine has been extensively studied in various in vitro and in vivo models of neuronal injury, data for this compound is sparse.
In Vitro Neuroprotection Studies
The following table summarizes key findings from in vitro studies. Due to the lack of recent, specific neuroprotective studies on this compound, this section primarily details the effects of nimodipine.
| Study Parameter | Nimodipine | This compound |
| Cell Type | PC12 cells, primary cortical neurons, hippocampal slices | Data not available |
| Insult Model | Oxygen-glucose deprivation (OGD), H₂O₂, osmotic stress, glutamate toxicity | Data not available |
| Endpoint Assessed | Cell Viability (MTT/LDH assay), Apoptosis (Caspase activity), Neurite Outgrowth | Data not available |
| Key Findings | - Increased PC12 cell viability after OGD. - Protected PC12 cells from H₂O₂ and osmotic stress-induced cytotoxicity. - Reduced ethanol-induced cytotoxicity in PC12 cells from 53.4% to 33.7%. - Reduced osmotic stress-induced cytotoxicity from 47% to 30.7%. | Data not available |
In Vivo Neuroprotection Studies
Animal models of stroke and other neurological insults have been crucial in elucidating the neuroprotective effects of nimodipine.
| Study Parameter | Nimodipine | This compound |
| Animal Model | Rat model of global cerebral ischemia | Data not available |
| Insult Model | Eleven-vessel occlusion | Data not available |
| Endpoint Assessed | Neuronal cell viability (Nissl staining), Glutamate release | Data not available |
| Key Findings | - Increased hippocampal cell viability from 47.5% in the ischemia group to 95.46% in the nimodipine-treated group. - Reduced mean maximum glutamate concentration during ischemia from 133.22 µM to 75.42 µM. | Data not available |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of protocols for key experiments cited in this guide.
Cell Viability Assays (MTT and LDH)
These assays are fundamental in determining the extent of cell death or survival after a particular insult and treatment.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., PC12 cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and culture for 24 hours.
-
Treatment: Pre-treat cells with various concentrations of the test compound (e.g., nimodipine) for a specified duration (e.g., 2 hours).
-
Induction of Injury: Introduce the neurotoxic agent (e.g., H₂O₂) to the cell culture and incubate for 24 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., 20% SDS) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium.
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat with the test compound and neurotoxic agent as described for the MTT assay.
-
Sample Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant.
-
Reaction Setup: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Measure the absorbance at 490 nm and a reference wavelength (e.g., 680 nm). The amount of LDH released is proportional to the number of dead cells.
The following diagram outlines the general workflow for an in vitro neuroprotection assay.
Caption: General workflow for in vitro neuroprotection assays.
In Vivo Global Cerebral Ischemia Model
This protocol is used to assess the neuroprotective effects of a compound in a living organism.
-
Animal Preparation: Anesthetize adult male rats and perform the eleven-vessel occlusion surgery to induce global cerebral ischemia.
-
Drug Administration: Infuse nimodipine (0.025 µ g/100 gm/min) during the ischemic period.
-
Monitoring: Continuously monitor cerebral blood flow and electroencephalogram (EEG) to confirm ischemia and reperfusion.
-
Glutamate Measurement: Use a microdialysis amperometric biosensor to measure real-time extracellular glutamate levels in the hippocampus.
-
Histological Analysis: After 3 days of reperfusion, perfuse the animals and prepare brain sections.
-
Cell Viability Assessment: Perform Nissl staining on the brain sections and count the number of viable neurons in the CA1 region of the hippocampus to determine the percentage of cell viability.
Conclusion
The available scientific evidence presents a clear distinction between this compound and nimodipine in the context of neuroprotection. Nimodipine is a well-characterized neuroprotective agent with a defined mechanism of action that extends beyond its vasodilatory effects. Its efficacy is supported by a substantial body of preclinical and clinical data, particularly in the management of subarachnoid hemorrhage.
In contrast, while this compound has been used for cerebrovascular conditions, its role as a direct neuroprotective agent is not well-established in modern scientific literature. The primary mechanism appears to be vasodilation, and there is a significant lack of quantitative experimental data from contemporary in vitro and in vivo models of neuronal injury to support a direct neuroprotective effect comparable to that of nimodipine.
For researchers and drug development professionals, nimodipine serves as a benchmark for a clinically successful neuroprotective drug with a multifactorial mechanism of action. Future research on compounds like this compound would require rigorous investigation using modern preclinical models to elucidate any potential direct neuroprotective effects beyond cerebral blood flow enhancement.
References
A Comparative Analysis of Cyclandelate and Flunarizine for Migraine Prophylaxis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two calcium channel blockers, Cyclandelate and Flunarizine, for the prophylactic treatment of migraine. This document synthesizes experimental data on their efficacy, safety profiles, and mechanisms of action to inform research and drug development in the field of neurology.
Executive Summary
Migraine is a debilitating neurological disorder necessitating effective prophylactic therapies. Both this compound and Flunarizine, primarily classified as calcium channel blockers, have been investigated for their roles in preventing migraine attacks. Clinical evidence suggests that both agents can be effective in reducing migraine frequency and severity. Flunarizine generally appears to have a more robust evidence base and is often compared to first-line prophylactic treatments like propranolol. This compound has also shown efficacy but has been studied less extensively. The choice between these agents may depend on the patient's clinical profile and tolerance to potential side effects, as Flunarizine is associated with drowsiness and weight gain, while this compound is more commonly linked to gastric upset.
Mechanism of Action
While both drugs primarily target calcium channels, their pharmacological profiles exhibit key differences.
This compound is a vasodilator that acts directly on the smooth muscle of blood vessel walls.[1] Its primary proposed mechanism is the inhibition of calcium ion influx into vascular smooth muscle cells, leading to vasodilation.[2][3] Some evidence also suggests it may possess phosphodiesterase (PDE) inhibitory and antiplatelet aggregation properties.[3]
Flunarizine is a selective calcium entry blocker with a broader pharmacological profile.[4] It inhibits the influx of extracellular calcium through voltage-dependent T-type and L-type calcium channels in neurons and smooth muscle cells, which is thought to decrease neuronal excitability. In addition to its calcium channel blocking activity, Flunarizine also exhibits antihistaminic (H1 receptor) and dopamine D2 receptor antagonistic properties. However, its antimigraine effect does not seem to be directly related to its action on the dopaminergic system.
Signaling Pathway Diagrams
Comparative Efficacy
A head-to-head clinical trial by Nappi et al. (1987) provides direct comparative data on the efficacy of this compound and Flunarizine in migraine prophylaxis.
| Efficacy Parameter | This compound (800 mg twice daily) | Flunarizine (5 mg daily) |
| Pain Total Index | Significant relief | Significant relief |
| Headache Index | Significant relief | Significant relief |
| Analgesic Consumption | Significant reduction | Significant reduction |
| Number of Migraine Days | Significant reduction | Significant reduction |
| Data from a 3-month, double-blind, parallel-group, randomized trial in 40 patients. Both drugs showed significant improvement compared to baseline and placebo values. |
Studies comparing these drugs to other prophylactic agents further contextualize their efficacy. Flunarizine has been shown to be at least as effective as propranolol in reducing migraine frequency. In some cases, a greater decrease in the number of attacks was observed with Flunarizine. This compound has been found to be less effective than Flunarizine in at least one comparative analysis.
Safety and Tolerability
The side effect profiles of this compound and Flunarizine are distinct and are a critical consideration in clinical application.
| Adverse Effect | This compound | Flunarizine |
| Common | Gastric upset | Drowsiness, weight gain, asthenia |
| Less Common/Rare | - | Depression, extrapyramidal symptoms |
In the direct comparative trial by Nappi et al. (1987), the most frequent side effect with this compound was gastric upset, whereas for Flunarizine, it was drowsiness, weight gain, and asthenia.
Experimental Protocols
The following outlines a typical experimental design for a clinical trial comparing this compound and Flunarizine for migraine prophylaxis, based on common methodologies in the field.
Study Design
A randomized, double-blind, parallel-group clinical trial is the gold standard.
Participant Selection
-
Inclusion Criteria: Adult patients with a diagnosis of migraine with or without aura according to the International Classification of Headache Disorders (ICHD) criteria, experiencing a minimum number of migraine days per month (e.g., 4 or more).
-
Exclusion Criteria: Co-existing medical conditions that could interfere with the study drugs or assessments, medication overuse headache, pregnancy, or lactation.
Data Collection and Outcome Measures
-
Primary Endpoint: Change from baseline in the mean monthly number of migraine days.
-
Secondary Endpoints:
-
Change in mean monthly headache frequency.
-
Change in mean monthly headache severity (assessed using a visual analog scale or a rating scale).
-
Change in mean monthly duration of migraine attacks.
-
Responder rate (proportion of patients with a ≥50% reduction in monthly migraine days).
-
Change in acute medication use.
-
Assessment of disability using a validated scale (e.g., Migraine Disability Assessment Scale - MIDAS).
-
-
Data Collection Tool: A daily headache diary is a crucial tool for patients to record the frequency, severity, and duration of their headaches, as well as the use of acute medication.
Statistical Analysis
-
The primary efficacy analysis would typically be an analysis of covariance (ANCOVA) on the change from baseline in the primary endpoint, with treatment group as a factor and baseline value as a covariate.
-
Secondary continuous endpoints would be analyzed similarly.
-
Responder rates would be compared between groups using a logistic regression model.
-
Safety data would be summarized descriptively.
Conclusion
Both this compound and Flunarizine demonstrate efficacy in migraine prophylaxis, primarily through their action as calcium channel blockers. Flunarizine has a broader evidence base and a more complex pharmacological profile, including antihistaminic and antidopaminergic effects, which may contribute to its efficacy but also its side effect profile, notably sedation and weight gain. This compound presents a potentially better-tolerated alternative for patients who experience these side effects, with its primary adverse effect being gastrointestinal discomfort.
For drug development professionals, the distinct mechanisms and side-effect profiles of these two agents highlight the potential for developing more targeted therapies. Future research could focus on developing calcium channel blockers with greater selectivity for the neuronal channels implicated in migraine pathophysiology, potentially improving efficacy while minimizing peripheral side effects. Furthermore, exploring the role of phosphodiesterase inhibition in migraine prophylaxis could be a promising avenue for novel drug discovery.
References
A Comparative Benchmarking Guide to the Antiplatelet Activity of Cyclandelate and Aspirin
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of antiplatelet therapeutics, aspirin has long been the benchmark agent, primarily utilized for the prevention of cardiovascular events. Its mechanism of action, centered on the irreversible inhibition of cyclooxygenase-1 (COX-1), is well-characterized. Cyclandelate, a vasodilator, has also demonstrated antiplatelet properties, albeit through a different mechanistic pathway. This guide provides a comprehensive comparison of the antiplatelet activities of this compound and aspirin, supported by available experimental data. We delve into their distinct mechanisms of action, present a summary of their quantitative effects, and provide detailed experimental protocols for the assessment of antiplatelet efficacy.
Mechanisms of Action: A Tale of Two Pathways
The antiplatelet effects of aspirin and this compound stem from fundamentally different interactions with platelet signaling cascades.
Aspirin: The Irreversible Inhibitor of Thromboxane Synthesis
Aspirin's primary antiplatelet effect is achieved through the irreversible acetylation of a serine residue in the active site of the COX-1 enzyme in platelets.[1][2] This covalent modification permanently inactivates the enzyme, thereby blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for thromboxane A2 (TXA2).[2][3] TXA2 is a potent platelet agonist and vasoconstrictor.[3] By inhibiting TXA2 synthesis, aspirin effectively reduces platelet activation and aggregation for the entire lifespan of the platelet (approximately 7-10 days).
This compound: The Modulator of Intracellular Calcium
This compound's antiplatelet activity is primarily attributed to its function as a calcium channel blocker. Platelet activation is a calcium-dependent process, requiring an influx of extracellular calcium and the release of calcium from intracellular stores. This compound inhibits this increase in cytosolic calcium, thereby attenuating platelet activation and subsequent aggregation. This effect has been observed in response to various platelet agonists, including adenosine diphosphate (ADP), collagen, and platelet-activating factor (PAF).
Quantitative Comparison of Antiplatelet Activity
The following table summarizes the available quantitative data on the antiplatelet effects of this compound and aspirin. It is important to note that direct head-to-head comparative studies with identical experimental conditions are limited. The data presented is compiled from various in vitro studies.
| Parameter | This compound | Aspirin | Reference(s) |
| Mechanism of Action | Calcium Channel Blocker | Irreversible COX-1 Inhibitor | |
| Primary Target | Voltage-dependent calcium channels | Cyclooxygenase-1 (COX-1) | |
| Effect on Thromboxane B2 (TxB2) Formation | Inhibits TxB2 formation secondary to reduced platelet activation | Directly and potently inhibits TxB2 synthesis | |
| Inhibition of ADP-induced Aggregation | Dose-dependent inhibition | No significant effect at concentrations up to 100 µmol/L | |
| Inhibition of Collagen-induced Aggregation | Dose-dependent inhibition | Dose-dependent inhibition | |
| Inhibition of Arachidonic Acid-induced Aggregation | Not a primary inhibitor of this pathway | Potent inhibition | |
| Optimal Inhibitory Concentration (in vitro) | ~50 µmol/L | Not applicable (irreversible) |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways targeted by aspirin and this compound.
Caption: Aspirin's antiplatelet mechanism of action.
Caption: this compound's antiplatelet mechanism of action.
Experimental Protocols
The following section details a standard methodology for assessing in vitro antiplatelet activity using Light Transmission Aggregometry (LTA), a widely accepted technique for such comparisons.
Experimental Workflow: In Vitro Platelet Aggregation Assay
Caption: Workflow for in vitro platelet aggregation assay.
Detailed Methodology: Light Transmission Aggregometry (LTA)
1. Materials and Reagents:
-
Freshly drawn human whole blood from healthy, consenting donors who have not consumed any antiplatelet medication for at least two weeks.
-
3.2% or 3.8% sodium citrate anticoagulant tubes.
-
Platelet agonists: Adenosine diphosphate (ADP), collagen, arachidonic acid.
-
Test compounds: this compound, Aspirin (dissolved in an appropriate vehicle, e.g., DMSO or ethanol).
-
Phosphate-buffered saline (PBS).
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Calibrated pipettes.
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into sodium citrate tubes.
-
Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP (the supernatant).
-
Carefully transfer the PRP to a separate sterile tube.
-
Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain PPP (the supernatant).
-
Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.
3. Platelet Aggregation Assay Procedure:
-
Pre-warm the PRP and PPP to 37°C.
-
Pipette a specific volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a stir bar.
-
Place a cuvette with PPP in the reference well of the aggregometer to set 100% light transmission.
-
Place the cuvette with PRP in the sample well to set 0% light transmission.
-
Add a small volume (e.g., 5 µL) of the test compound (this compound or aspirin at various concentrations) or vehicle control to the PRP in the sample cuvette.
-
Incubate the PRP with the test compound for a specified time (e.g., 1-5 minutes) at 37°C with constant stirring.
-
Add a specific concentration of the platelet agonist (e.g., ADP, collagen, or arachidonic acid) to the cuvette to induce aggregation.
-
Record the change in light transmission for a set period (typically 5-10 minutes).
4. Data Analysis:
-
The percentage of platelet aggregation is calculated based on the change in light transmission relative to the PPP (100% aggregation) and PRP (0% aggregation) baselines.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits platelet aggregation by 50%) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This guide provides a comparative analysis of the antiplatelet properties of this compound and aspirin. While both agents inhibit platelet aggregation, they do so through distinct molecular mechanisms. Aspirin acts as an irreversible inhibitor of COX-1, leading to a profound and long-lasting suppression of thromboxane A2 synthesis. In contrast, this compound functions as a calcium channel blocker, modulating the intracellular calcium signaling that is critical for platelet activation.
The quantitative data available suggests that aspirin is a potent inhibitor of arachidonic acid-induced platelet aggregation, a direct consequence of its mechanism. This compound demonstrates dose-dependent inhibition of aggregation induced by agonists like ADP and collagen. For a more definitive quantitative comparison, further head-to-head studies employing standardized methodologies are warranted to determine the relative potencies (IC50 values) of these two compounds under identical experimental conditions. The provided experimental protocol for Light Transmission Aggregometry offers a robust framework for conducting such comparative investigations. This information is crucial for researchers and drug development professionals seeking to understand the nuances of different antiplatelet agents and to guide the development of novel antithrombotic therapies.
References
Validating Cyclandelate's Mechanism of Action: A Comparative Guide Using Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the multifaceted mechanism of action of Cyclandelate, a vasodilator agent. By leveraging the precision of knockout (KO) cell line technology, researchers can definitively dissect its on-target effects. This document outlines a comparative approach, presenting hypothetical yet expected experimental data to illustrate the validation process for this compound's proposed activities as a calcium channel blocker, a phosphodiesterase (PDE) inhibitor, and a transient receptor potential melastatin 2 (TRPM2) channel inhibitor.
Proposed Mechanisms of Action of this compound
This compound's vasodilatory and physiological effects are attributed to several potential mechanisms:
-
L-type Calcium Channel Blockade: The primary proposed mechanism is the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells.[1][2][3] This action reduces intracellular calcium influx, leading to smooth muscle relaxation and vasodilation.[4][5]
-
Phosphodiesterase (PDE) Inhibition: this compound is suggested to possess properties similar to papaverine, a known phosphodiesterase inhibitor. By inhibiting PDEs, this compound may increase intracellular concentrations of cyclic adenosine monophosphate (cAMP), leading to smooth muscle relaxation.
-
TRPM2 Channel Inhibition: Emerging research suggests a potential role for this compound in modulating the activity of TRPM2, a calcium-permeable cation channel involved in oxidative stress and inflammation.
Validation Strategy Using Knockout Cell Lines
To unequivocally validate these proposed mechanisms, a robust genetic approach using knockout cell lines is recommended. The core principle is that if this compound's effect is mediated by a specific protein, the genetic deletion of that protein in a cell line should abolish or significantly diminish the cellular response to the drug.
Experimental Workflow
The general workflow for validating this compound's mechanism of action using knockout cell lines is as follows:
Comparative Data: Validating Each Proposed Mechanism
The following sections present hypothetical data tables illustrating the expected outcomes when comparing the effects of this compound on wild-type (WT) versus specific knockout (KO) cell lines.
L-type Calcium Channel Blockade
To validate this mechanism, a cell line with a knockout of the gene encoding the alpha 1C subunit of the L-type calcium channel (CACNA1C) would be utilized.
Signaling Pathway:
Hypothetical Data:
| Cell Line | Treatment | Intracellular Ca2+ Influx (Normalized Fluorescence Units) |
| WT | Vehicle | 100 ± 5 |
| WT | This compound (10 µM) | 35 ± 4 |
| CACNA1C KO | Vehicle | 20 ± 3 |
| CACNA1C KO | This compound (10 µM) | 18 ± 3 |
Interpretation: In WT cells, this compound significantly reduces calcium influx. In CACNA1C KO cells, the baseline calcium influx is already low, and this compound has no significant further effect, confirming its action is dependent on the L-type calcium channel.
Phosphodiesterase (PDE) Inhibition
For this validation, a cell line with a knockout of a relevant PDE isoform (e.g., PDE4) would be employed.
Signaling Pathway:
Hypothetical Data:
| Cell Line | Treatment | Intracellular cAMP Level (pmol/mg protein) |
| WT | Vehicle | 15 ± 2 |
| WT | This compound (10 µM) | 75 ± 8 |
| PDE4 KO | Vehicle | 60 ± 7 |
| PDE4 KO | This compound (10 µM) | 65 ± 6 |
Interpretation: this compound significantly increases cAMP levels in WT cells. In PDE4 KO cells, the basal cAMP level is already elevated, and this compound treatment shows no significant additional increase, indicating its effect is mediated through PDE4 inhibition.
TRPM2 Channel Inhibition
To investigate this potential mechanism, a TRPM2 knockout cell line would be used.
Signaling Pathway:
Hypothetical Data:
| Cell Line | Treatment | Oxidative Stress-Induced Ca2+ Influx (Normalized Fluorescence Units) |
| WT | Vehicle | 120 ± 10 |
| WT | This compound (10 µM) | 50 ± 6 |
| TRPM2 KO | Vehicle | 30 ± 4 |
| TRPM2 KO | This compound (10 µM) | 28 ± 5 |
Interpretation: In WT cells, this compound significantly reduces oxidative stress-induced calcium influx. In TRPM2 KO cells, the response to oxidative stress is already blunted, and this compound has no further inhibitory effect, suggesting its protective role is mediated through TRPM2.
Experimental Protocols
Generation of Knockout Cell Lines using CRISPR-Cas9
This protocol provides a general framework for creating knockout cell lines.
-
gRNA Design and Synthesis:
-
Design two to four single-guide RNAs (sgRNAs) targeting the initial exons of the gene of interest (e.g., CACNA1C, PDE4D, TRPM2) using a publicly available design tool.
-
Synthesize the designed sgRNAs.
-
-
Vector Construction:
-
Clone the synthesized sgRNAs into a suitable CRISPR-Cas9 expression vector containing a selection marker (e.g., puromycin resistance).
-
-
Cell Transfection:
-
Transfect the wild-type cell line with the gRNA-Cas9 expression vector using a suitable method (e.g., lipofection or electroporation).
-
-
Selection of Edited Cells:
-
Apply the appropriate selection agent (e.g., puromycin) to eliminate non-transfected cells.
-
-
Single-Cell Cloning:
-
Isolate single cells from the selected population into individual wells of a 96-well plate using limiting dilution or fluorescence-activated cell sorting (FACS).
-
-
Expansion and Validation:
-
Expand the single-cell clones.
-
Validate the gene knockout at the genomic level by PCR and Sanger sequencing.
-
Confirm the absence of the target protein by Western blotting.
-
Intracellular Calcium Assay
This protocol describes a method for measuring changes in intracellular calcium levels.
-
Cell Seeding:
-
Seed wild-type and knockout cells into a 96-well black, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Wash the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
-
Baseline Measurement:
-
Wash the cells to remove excess dye.
-
Measure the baseline fluorescence using a fluorescence plate reader or a flow cytometer.
-
-
Treatment and Measurement:
-
Add this compound or vehicle control to the respective wells.
-
For TRPM2 validation, induce oxidative stress (e.g., with H₂O₂).
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
-
Data Analysis:
-
Normalize the fluorescence data to the baseline reading.
-
Calculate the peak fluorescence or the area under the curve to quantify the calcium influx.
-
Intracellular cAMP Assay
This protocol outlines a method for quantifying intracellular cAMP levels.
-
Cell Seeding and Treatment:
-
Seed wild-type and knockout cells into a suitable multi-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, except for the PDE KO validation where this step is omitted.
-
Treat the cells with this compound or vehicle control for a specified time.
-
-
Cell Lysis:
-
Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.
-
-
cAMP Measurement:
-
Perform the cAMP measurement using a competitive immunoassay-based kit (e.g., HTRF, ELISA, or bioluminescent assay) according to the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the cell lysates based on the standard curve.
-
Normalize the cAMP concentration to the total protein content of each sample.
-
Platelet Aggregation Assay
This protocol details a method for assessing platelet aggregation.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes to separate the PRP.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust it to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a high speed.
-
-
Aggregation Measurement:
-
Pre-warm the PRP samples to 37°C.
-
Add the PRP to an aggregometer cuvette with a stir bar.
-
Add this compound or vehicle control and incubate for a short period.
-
Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation.
-
Measure the change in light transmittance through the sample over time using a platelet aggregometer.
-
-
Data Analysis:
-
Calculate the percentage of maximum aggregation for each sample.
-
Compare the aggregation in the presence of this compound to the vehicle control.
-
Conclusion
The use of knockout cell lines provides an indispensable tool for the definitive validation of this compound's mechanism of action. By comparing the cellular responses to this compound in wild-type versus specific gene-edited cell lines, researchers can systematically confirm or refute its proposed roles as a calcium channel blocker, a phosphodiesterase inhibitor, and a TRPM2 channel modulator. The experimental frameworks and protocols detailed in this guide offer a robust strategy for elucidating the precise molecular targets of this compound, thereby strengthening the foundation for its therapeutic applications and future drug development efforts.
References
- 1. Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 3. Basic cellular mechanisms of action of the calcium-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 5. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
Safety Operating Guide
Navigating the Safe Disposal of Cyclandelate in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Cyclandelate, a vasodilator, requires careful handling and disposal in accordance with established guidelines for pharmaceutical waste. This document provides a comprehensive, step-by-step guide to ensure the safe and compliant disposal of this compound, safeguarding both laboratory personnel and the environment.
I. Understanding the Regulatory Landscape
The disposal of pharmaceutical waste, including this compound, is governed by a framework of federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2][3] It is imperative for laboratory personnel to be familiar with their institution's specific protocols, which are designed to comply with these regulations.
Key regulatory bodies and their roles are summarized below:
| Regulatory Body | Role in Pharmaceutical Waste Disposal |
| Environmental Protection Agency (EPA) | Establishes regulations for hazardous waste management, including some pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[1][2] |
| Drug Enforcement Administration (DEA) | Regulates the disposal of controlled substances; while this compound is not a controlled substance, it is important to be aware of DEA regulations for other laboratory chemicals. |
| State and Local Environmental Agencies | May have more stringent regulations for pharmaceutical waste disposal than federal laws. |
| Institutional Environmental Health and Safety (EHS) | Develops and oversees the implementation of specific disposal protocols within a research facility to ensure compliance with all relevant regulations. |
II. Step-by-Step Disposal Procedure for this compound
The following procedure outlines the essential steps for the proper disposal of this compound waste generated in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Identify all materials that have come into contact with this compound, including:
-
Unused or expired pure compound.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated labware (e.g., vials, pipettes, flasks).
-
Cleaning materials used for spills.
-
-
Segregate this compound waste from other waste streams at the point of generation. Do not mix it with non-hazardous trash or other chemical waste unless specifically instructed to do so by your institution's EHS department.
Step 2: Containerization and Labeling
-
Place all this compound-contaminated solid waste into a designated, leak-proof hazardous waste container.
-
The container must be clearly labeled with the words "Hazardous Waste" and the specific chemical name, "this compound."
-
Ensure the container is kept closed when not in use.
Step 3: Storage
-
Store the hazardous waste container in a designated, secure area away from general laboratory traffic.
-
The storage area should be cool, dry, and well-ventilated.
Step 4: Disposal
-
Do not dispose of this compound down the drain or in the regular trash. This is a critical step to prevent environmental contamination.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation.
Step 5: Decontamination
-
Thoroughly decontaminate any reusable labware that has come into contact with this compound using an appropriate solvent and cleaning procedure as outlined by your laboratory's standard operating procedures.
III. Experimental Protocols for Disposal
Currently, there are no specific, publicly available experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. The standard and recommended procedure is to manage it as pharmaceutical waste through a licensed hazardous waste disposal company, as coordinated by your institution's EHS department.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Logistical Information for Handling Cyclandelate
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and operational guidance for the handling of Cyclandelate in a laboratory setting. Given that this compound is an active pharmaceutical ingredient (API) in solid form, and in the absence of an established Occupational Exposure Limit (OEL), a conservative approach to handling is paramount to ensure personnel safety.
Hazard Assessment and Occupational Exposure Banding
This compound is a vasodilator that can cause damage to the cardiovascular system and may affect smooth muscle with repeated or prolonged exposure[1]. While the acute oral toxicity is relatively low (LD50: 3950 mg/kg in guinea pigs), the potential for chronic effects necessitates careful handling to minimize exposure[1]. In the absence of a formal OEL, a risk-based approach to control exposure should be adopted.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on the potential risks of exposure to a solid API.
| PPE Category | Equipment | Specifications and Recommendations |
| Respiratory Protection | Air-Purifying Respirator | For tasks with a low potential for dust generation, a minimum of a NIOSH-approved N95 disposable respirator is recommended. For procedures with a higher risk of aerosolization (e.g., weighing, preparing solutions), a half-mask or full-face respirator with P100 particulate filters should be used. For high-energy operations or large-scale handling, a Powered Air-Purifying Respirator (PAPR) is recommended. |
| Hand Protection | Disposable Gloves | Double gloving is required. Nitrile gloves are recommended for the inner and outer layers due to their general resistance to a range of chemicals. Since this compound is soluble in ethers, acetone, ethanol, and petroleum ether, prolonged contact with these solvents should be avoided[1]. Gloves should be changed immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Safety glasses with side shields provide minimum protection. Chemical splash goggles should be worn when there is a risk of splashing, particularly when preparing solutions. |
| Body Protection | Laboratory Coat or Disposable Gown | A clean, buttoned laboratory coat is required. For procedures with a higher potential for contamination, a disposable gown made of a protective material like Tyvek® is recommended. |
| Foot Protection | Closed-toe Shoes and Shoe Covers | Closed-toe shoes are mandatory in the laboratory. Disposable shoe covers should be worn in the designated handling area. |
Glove Selection Considerations:
While specific breakthrough time data for this compound is not available, the following table provides general chemical resistance information for common glove materials against solvents in which this compound is soluble. This information should be used as a guide, and it is crucial to change gloves immediately upon any suspected contamination.
| Glove Material | Resistance to Ethers | Resistance to Acetone | Resistance to Alcohols (e.g., Ethanol) | Resistance to Aliphatic Hydrocarbons (e.g., Petroleum Ether) |
| Nitrile | Fair to Good | Poor | Good to Excellent | Good to Excellent |
| Latex | Poor | Good | Good | Fair |
| Neoprene | Fair to Good | Fair to Good | Good to Excellent | Good to Excellent |
This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance data.
Operational Plan for Handling this compound
A systematic workflow is essential for the safe handling of this compound. The following diagram and procedural steps outline the key phases from preparation to disposal.
Caption: A stepwise workflow for the safe handling of this compound.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as outlined in the table above. This includes double gloves, a lab coat or disposable gown, and appropriate eye and respiratory protection.
-
Gather Materials: Assemble all necessary equipment and reagents, including this compound, solvents, glassware, and waste containers, within a certified chemical fume hood or other ventilated enclosure.
-
-
Handling (within a Ventilated Enclosure):
-
Weighing: Carefully weigh the required amount of this compound powder. Use a disposable weigh boat or creased weighing paper to minimize contamination of the balance. Perform this task in a manner that minimizes dust generation.
-
Solution Preparation: If preparing a solution, slowly add the weighed this compound to the solvent while stirring to prevent splashing. Keep the container covered as much as possible.
-
-
Post-Handling and Decontamination:
-
Decontaminate Surfaces and Equipment: After handling is complete, decontaminate all surfaces and equipment that may have come into contact with this compound. Use a suitable cleaning agent (e.g., 70% ethanol) and wipe down all surfaces thoroughly. Dispose of cleaning materials as hazardous waste.
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination. The outer gloves should be removed first, followed by the gown and other equipment. The inner gloves should be the last item removed. Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal Workflow:
Caption: A workflow for the proper segregation and disposal of this compound waste.
Disposal Procedures:
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, gowns, weigh boats, and cleaning materials, must be placed in a clearly labeled hazardous solid waste container.
-
Liquid Waste: Unused solutions containing this compound and solvent rinsates from cleaning glassware should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour any solutions containing this compound down the drain.
-
Sharps Waste: Any sharps, such as needles or glass pipettes, contaminated with this compound must be disposed of in a designated sharps container.
-
Final Disposal: All waste streams must be disposed of through your institution's environmental health and safety office in accordance with federal, state, and local regulations. The primary method for the disposal of non-cytotoxic pharmaceutical waste is incineration[2].
By adhering to these safety and logistical guidelines, researchers can minimize their risk of exposure to this compound and ensure a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
